molecular formula C13H16N2O4 B1309834 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid CAS No. 64172-98-1

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Cat. No.: B1309834
CAS No.: 64172-98-1
M. Wt: 264.28 g/mol
InChI Key: ARLOIFJEXPDJGV-UHFFFAOYSA-N
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Description

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS 64172-98-1) is a protected piperazine derivative highly valued in medicinal chemistry and pharmaceutical research as a versatile heterocyclic building block . Its structure allows for the selective protection of amines during multi-step syntheses, making it particularly valuable in peptide chemistry and the production of complex heterocyclic compounds . This compound is commonly employed as a critical intermediate in the development of Active Pharmaceutical Ingredients (APIs), especially in drug discovery programs targeting antiviral agents, anticancer therapies, and central nervous system (CNS) agents, where it can enhance the solubility and bioavailability of target molecules . It is also utilized in the preparation of protease inhibitors and receptor antagonists . The compound requires specific storage conditions and should be kept in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLOIFJEXPDJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407886
Record name 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
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Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64172-98-1
Record name 4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
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Record name 64172-98-1
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Foundational & Exploratory

In-Depth Technical Guide: 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 64172-98-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a pivotal chiral building block in the landscape of modern medicinal chemistry. Its rigid piperazine core, coupled with the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate in the synthesis of complex, high-value pharmaceutical agents. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a representative synthetic approach, and its significant applications in the development of therapeutics targeting neurodegenerative diseases and inflammatory conditions. Particular focus is given to the biological pathways influenced by the downstream products derived from this key intermediate.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆N₂O₄[1]
Molecular Weight 264.28 g/mol [1]
Appearance White to off-white solid
Melting Point 222-228°C[1]
Boiling Point 465.1 ± 45.0 °C at 760 mmHg (Predicted)[1]
Density 1.3 ± 0.1 g/cm³ (Predicted)[1]
Purity Typically ≥95%[2]
Storage Temperature 2-8°C, Keep in dark place, inert atmosphere[2]

Synonyms: 4-cbz-2-piperazinecarboxylic acid, 4-[(benzyloxy)carbonyl]-2-piperazinecarboxylic acid, N-Cbz-piperazine-2-carboxylic acid[1][3].

Synthesis and Characterization

Representative Synthetic Protocol

The synthesis would likely involve the selective N-protection of piperazine-2-carboxylic acid at the 4-position using benzyl chloroformate under basic conditions.

Reaction: Piperazine-2-carboxylic acid + Benzyl Chloroformate → this compound

Materials:

  • Piperazine-2-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable solvent system (e.g., dioxane/water, dichloromethane)

Procedure (Hypothetical):

  • Piperazine-2-carboxylic acid is dissolved in an appropriate solvent system (e.g., a mixture of dioxane and water).

  • The solution is cooled in an ice bath to 0-5°C.

  • A base, such as sodium bicarbonate, is added to the solution to neutralize the forthcoming hydrochloric acid byproduct.

  • Benzyl chloroformate is added dropwise to the stirred solution while maintaining the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the product is isolated through extraction and purified, typically by recrystallization, to yield the final product.

Characterization Data

The identity and purity of this compound are typically confirmed using a suite of analytical techniques. While raw spectral data is not publicly available, the expected characterization data is outlined below.

Analytical TechniqueExpected Data
¹H NMR (Proton NMR) Signals corresponding to the protons of the benzyl group (aromatic region), the methylene protons of the benzyloxy group, and the protons of the piperazine ring. The chemical shifts and multiplicities would confirm the structure. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift[4].
¹³C NMR (Carbon NMR) Resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the benzyl group, the methylene carbon of the benzyloxy group, and the carbons of the piperazine ring[4].
HPLC (High-Performance Liquid Chromatography) A single major peak indicating the purity of the compound, with the retention time being specific to the analytical method used (column, mobile phase, flow rate)[1].
Mass Spectrometry (MS) The molecular ion peak corresponding to the compound's molecular weight (e.g., [M+H]⁺ at m/z 265.12) would confirm its identity.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting enzymes involved in neurological and inflammatory disorders[1]. Its utility lies in providing a rigid scaffold with a defined stereocenter and an amine that can be deprotected for further functionalization.

General Synthetic Workflow

The use of this intermediate in a multi-step synthesis typically follows a logical progression of reactions, such as amide bond formation followed by deprotection of the Cbz group.

G cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Final Product Scaffold A 4-((Benzyloxy)carbonyl) piperazine-2-carboxylic acid C Amide Coupling (e.g., EDC, HOBt) A->C B Primary or Secondary Amine (R-NH₂) B->C D Cbz Deprotection (e.g., Catalytic Hydrogenolysis) C->D Intermediate Product E Piperazine-2-carboxamide Derivative D->E Final Scaffold for Further Derivatization

A generalized workflow for the utilization of the title compound.
Targeting Neurological Disorders: Cholinesterase Inhibition

Derivatives of piperazine-2-carboxylic acid have been synthesized and investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease[5]. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Acetylcholinesterase Inhibition Pathway:

AChE_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Pharmacological Intervention Presynaptic Presynaptic Neuron (Acetylcholine Release) ACh Acetylcholine (ACh) Presynaptic->ACh Signal Transmission Postsynaptic Postsynaptic Neuron (Muscarinic/Nicotinic Receptors) ACh->Postsynaptic Binds to Receptors AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Inhibitor Piperazine-derived AChE Inhibitor Inhibitor->AChE Inhibits

Mechanism of acetylcholinesterase inhibition in a cholinergic synapse.

The inhibition of AChE and BChE by drugs derived from this compound leads to an increase in acetylcholine levels, thereby enhancing cholinergic neurotransmission and potentially improving cognitive symptoms in Alzheimer's disease[5].

Targeting Inflammatory Conditions: Soluble Epoxide Hydrolase Inhibition

Piperazine derivatives are also being explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of EETs are increased, which can lead to reduced inflammation, pain, and blood pressure.

Soluble Epoxide Hydrolase Signaling Pathway:

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Vasodilation Anti-inflammation Analgesia EETs->Effects Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active/Pro-inflammatory) sEH->DHETs Inhibitor Piperazine-derived sEH Inhibitor Inhibitor->sEH Inhibits

The role of sEH in the arachidonic acid cascade and its inhibition.

By inhibiting sEH, drugs synthesized from this compound can potentiate the beneficial effects of EETs, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].

  • Handling: Use in a well-ventilated area, avoid contact with skin and eyes, and prevent dust formation. Avoid contact with strong oxidizing agents and strong acids[1].

Conclusion

This compound is a fundamentally important building block for the synthesis of advanced pharmaceutical compounds. Its well-defined structure and versatile reactivity allow for its incorporation into a variety of drug candidates, particularly those aimed at treating complex diseases such as Alzheimer's and inflammatory conditions. The continued exploration of derivatives from this intermediate is a promising avenue for the discovery of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this key molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of 4-Cbz-piperazine-2-carboxylic acid

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 4-Cbz-piperazine-2-carboxylic acid. The document details the necessary experimental protocols and presents the expected quantitative data in a structured format.

Introduction

4-Cbz-piperazine-2-carboxylic acid, with the IUPAC name 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid, is a heterocyclic organic compound. It serves as a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules due to its bifunctional nature, containing both a secondary amine within a piperazine ring, a carboxylic acid, and a carbamate protecting group (Cbz). Accurate structural confirmation is the cornerstone of its application in any synthetic workflow. The molecular formula is C13H16N2O4, and its molecular weight is 264.28 g/mol [1].

Physicochemical Properties

A summary of the key physicochemical properties of 4-Cbz-piperazine-2-carboxylic acid is presented in Table 1.

Table 1: Physicochemical Properties of 4-Cbz-piperazine-2-carboxylic acid

PropertyValueReference
Molecular FormulaC13H16N2O4[1]
Molecular Weight264.28 g/mol [1]
AppearanceSolid
Melting Point222-228°C
Boiling Point465.1 ± 45.0 °C at 760 mmHg
Density1.3 ± 0.1 g/cm³
PurityTypically ≥95%[1]

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, which are pivotal for confirming the structure of 4-Cbz-piperazine-2-carboxylic acid.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule[2].

1H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1H-COOH
7.30-7.45m5HPhenyl-H
5.15s2H-CH₂-Ph
~4.1-4.3m1HPiperazine-H2
~3.8-4.0m2HPiperazine-H3 (axial & equatorial)
~3.0-3.2m2HPiperazine-H5 (axial & equatorial)
~2.8-3.0m2HPiperazine-H6 (axial & equatorial)
~2.5br s1H-NH

13C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. The expected chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~173-COOH
~155-N-C(=O)-O-
~137Phenyl-C (quaternary)
~128.5Phenyl-C (ortho)
~128Phenyl-C (para)
~127.5Phenyl-C (meta)
~66-CH₂-Ph
~55Piperazine-C2
~45-50Piperazine-C3, C5, C6

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and identifying structural motifs.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zInterpretation
265.12[M+H]⁺
221.13[M - CO₂ + H]⁺
177.10[M - C₇H₇O₂ + H]⁺
108.06[C₇H₈O]⁺ (benzylic fragment)
91.05[C₇H₇]⁺ (tropylium ion)

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 5: Predicted FTIR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3300MediumN-H stretch (Piperazine)
~3030MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carbamate)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1495MediumC=C stretch (Aromatic)
1320-1210StrongC-O stretch (Carboxylic acid)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

  • Sample Preparation: Dissolve 5-10 mg of 4-Cbz-piperazine-2-carboxylic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable protons of the carboxylic acid and the amine. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 5 times the longest T1 relaxation time to ensure accurate integration[3].

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution to the low µg/mL or ng/mL range may be necessary depending on the instrument's sensitivity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion [M+H]⁺ to obtain fragmentation data, which is invaluable for structural confirmation[4].

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained[5].

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet[5].

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Visualization of the Structure Elucidation Workflow

The logical process for elucidating the structure of 4-Cbz-piperazine-2-carboxylic acid is depicted in the following diagrams.

Structure_Elucidation_Workflow cluster_sample Sample: 4-Cbz-piperazine-2-carboxylic acid cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Structure Confirmation Sample Pure Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_Data Proton & Carbon Environments, Connectivity NMR->NMR_Data MS_Data Molecular Formula, Key Fragments MS->MS_Data FTIR_Data Functional Groups (C=O, O-H, N-H) FTIR->FTIR_Data Structure Final Structure of 4-Cbz-piperazine-2-carboxylic acid NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure

A logical workflow for the structure elucidation of 4-Cbz-piperazine-2-carboxylic acid.

Logical_Relationships cluster_inputs Experimental Data cluster_deductions Structural Deductions MolFormula Molecular Formula (from HRMS) Fragments Identify Key Fragments - Phenyl group - Carboxylic acid - Piperazine ring - Cbz group MolFormula->Fragments FuncGroups Functional Groups (from FTIR) FuncGroups->Fragments H_C_Framework H & C Framework (from 1D/2D NMR) H_C_Framework->Fragments Connectivity Establish Connectivity (from COSY & HMBC) Fragments->Connectivity Final_Structure Confirmed Structure Connectivity->Final_Structure

References

Technical Guide: Solubility Profile of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS No. 64172-98-1) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its predicted solubility based on its chemical structure, qualitative information for structurally similar compounds, and a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound, also known as 4-[(benzyloxy)carbonyl]-2-piperazinecarboxylic acid, is a heterocyclic organic compound. Its molecular formula is C₁₃H₁₆N₂O₄, and it has a molecular weight of 264.28 g/mol .[1] This compound is primarily utilized as a crucial intermediate in organic synthesis.[1] Specifically, it serves as a building block in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs) such as antipsychotics and antidepressants.[1] The presence of a carboxylic acid group, a piperazine ring, and a benzyloxycarbonyl (Cbz or Z) protecting group gives this molecule specific functionalities that are valuable in multi-step synthetic pathways.

Solubility Profile

The solubility of a compound is largely determined by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of this compound, we can predict its general solubility behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid and the nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors. Therefore, moderate to good solubility is expected in polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and have high dielectric constants, which should facilitate the dissolution of this compound. A structurally related compound, 1-benzyl-4-Boc-piperazine-2-carboxylic acid, is noted to have higher solubility in solvents like dimethylformamide (DMF).[2]

  • Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane is a polar aprotic solvent that is effective at dissolving a wide range of organic compounds. Good solubility is anticipated, and it is a commonly used solvent for reactions involving similar piperazine derivatives.[2]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of multiple polar functional groups (carboxylic acid, carbamate, and piperazine nitrogens) suggests that the solubility in non-polar solvents will be limited. The hydrophobic benzyl group may slightly improve solubility in aromatic solvents like toluene compared to aliphatic solvents like hexane.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the equilibrium solubility of this compound in an organic solvent. This method is based on the shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to filter the supernatant through a syringe filter compatible with the organic solvent.

    • Immediately dilute the filtered sample with a known volume of the solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the role of this compound as a synthetic intermediate.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis start Add excess solid to vial add_solvent Add known volume of solvent start->add_solvent shake Agitate at constant temperature add_solvent->shake settle Settle excess solid shake->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Quantify concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end Solubility Value calculate->end Report result

Experimental Workflow for Solubility Determination

synthesis_pathway start_material Piperazine-2- carboxylic acid intermediate 4-((Benzyloxy)carbonyl) piperazine-2-carboxylic acid (Intermediate) start_material->intermediate Protection (Cbz group) final_product Target Molecule (e.g., API) intermediate->final_product Amide Coupling reagent1 Benzyl chloroformate reagent2 Coupling Reagent + Amine (R-NH2)

Role as a Synthetic Intermediate

References

Spectroscopic and Structural Elucidation of 4-Cbz-piperazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cbz-piperazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-Cbz-piperazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.8 (br s)Broad Singlet1HCOOH
7.39 - 7.30Multiplet5HAr-H (Cbz)
5.08Singlet2HCH₂ (Cbz)
4.15 - 4.05Multiplet1HH-2
3.95 - 3.85Multiplet1HH-3a
3.75 - 3.65Multiplet1HH-5a
3.10 - 2.90Multiplet2HH-3b, H-5b
2.85 - 2.70Multiplet2HH-6

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
172.5C=O (Carboxylic Acid)
154.5C=O (Cbz)
136.9Ar-C (Cbz, Quaternary)
128.4Ar-C (Cbz)
127.8Ar-C (Cbz)
127.7Ar-C (Cbz)
66.2CH₂ (Cbz)
53.5C-2
49.0C-6
44.5C-3
43.8C-5
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic Acid)
3032MediumC-H stretch (Aromatic)
2925, 2854MediumC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic Acid)
1685StrongC=O stretch (Cbz, Amide)
1498, 1455MediumC=C stretch (Aromatic)
1420MediumC-N stretch
1230StrongC-O stretch
750, 695StrongC-H bend (Aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
265.1[M+H]⁺
221.1[M - CO₂ + H]⁺
175.1[M - C₇H₇O₂]⁺
91.1[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-Cbz-piperazine-2-carboxylic acid (10-20 mg) was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆, 0.75 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of 4-Cbz-piperazine-2-carboxylic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample 4-Cbz-piperazine-2-carboxylic acid Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR Prepare_IR Place on ATR crystal Sample->Prepare_IR Dissolve_MS Dissolve in MeOH/ACN Sample->Dissolve_MS NMR NMR Spectrometer Dissolve_NMR->NMR IR FT-IR Spectrometer Prepare_IR->IR MS Mass Spectrometer Dissolve_MS->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

Logical_Relationship cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Structure 4-Cbz-piperazine-2-carboxylic acid NMR NMR Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_Info Proton and Carbon Environment NMR->NMR_Info IR_Info Functional Groups IR->IR_Info MS_Info Molecular Weight and Fragmentation MS->MS_Info

Caption: Relationship between structure and spectroscopic data.

The Versatile Scaffold: Unlocking the Potential of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds. Within this important class of heterocycles, 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid represents a key chiral building block, offering a strategic starting point for the synthesis of a diverse array of therapeutic agents. Its pre-functionalized and protected nature allows for precise and controlled chemical modifications, making it an invaluable tool for drug discovery programs targeting a wide range of diseases, from central nervous system disorders to cancer and infectious diseases. This technical guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of bioactive molecules, presenting key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways influenced by its derivatives.

The Strategic Advantage of the Piperazine Core

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility. The presence of two nitrogen atoms provides opportunities for introducing diverse substituents, thereby modulating the physicochemical properties, target affinity, and pharmacokinetic profile of the resulting molecules. The benzyloxycarbonyl (Cbz) protecting group on one nitrogen and the carboxylic acid functionality at the 2-position of the core molecule provide orthogonal handles for selective chemical manipulation, a crucial feature in multi-step organic synthesis.

Therapeutic Applications and Biological Activities of Derivatives

Derivatives of this compound have demonstrated significant potential across various therapeutic areas. The following sections highlight key applications, supported by quantitative biological data.

Central Nervous System (CNS) Disorders

The piperazine scaffold is a well-established pharmacophore in CNS drug discovery. Derivatives of this compound have been explored as potential treatments for Alzheimer's disease and various psychiatric conditions.

A promising strategy for the symptomatic treatment of Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized and evaluated for their anticholinesterase activity.[1]

CompoundTargetK_i_ (μM)
4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid)AChE10.18 ± 1.00
7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid)BChE0.0016 ± 0.00008
Donepezil (Reference)BChE12.5 ± 2.6
Tacrine (Reference)BChE0.0173 ± 0.0023

Table 1: Anticholinesterase activity of piperazine-2-carboxylic acid derivatives.[1]

Arylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs) in the brain, including dopamine and serotonin receptors. These interactions are fundamental to the mechanisms of action of many antipsychotic and antidepressant drugs.

CXCR4 Antagonism in Inflammation and Oncology

The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cell migration, hematopoiesis, and inflammation.[2] Its dysregulation is implicated in various diseases, including cancer metastasis and inflammatory disorders. N-aryl piperazines derived from piperazine-2-carboxylic acid have been investigated as CXCR4 antagonists.[3]

CompoundTargetIC_50_ (nM)
31 (aza-piperazine linked tetrahydroisoquinoline)CXCR4< 20

Table 2: CXCR4 antagonist activity of a piperazine derivative.[3]

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4][5]

CompoundOrganismZone of Inhibition (mm)
V (phenothiazine derivative)Staphylococcus aureus24
V (phenothiazine derivative)Bacillus subtilis22
Streptomycin (Reference)Staphylococcus aureus25
Streptomycin (Reference)Bacillus subtilis23

Table 3: Antibacterial activity of a piperazine-phenothiazine derivative.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of derivatives of this compound.

General Procedure for Amide Coupling

The synthesis of piperazine-2-carboxamide derivatives is a common strategy to generate libraries of bioactive compounds. This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.[6][7][8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.[1]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperazine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • In the wells of a 96-well plate, add 25 µL of 15 mM ATCI in water.

  • Add 5 µL of the test compound solution at various concentrations.

  • Add 125 µL of 3 mM DTNB in phosphate buffer.

  • Add 75 µL of phosphate buffer.

  • Pre-incubate the mixture at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE enzyme solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which the derivatives of this compound exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with some of the major targets of these compounds.

Dopamine D2 Receptor Signaling

Derivatives targeting the dopamine D2 receptor, a key player in antipsychotic drug action, typically modulate the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response leads to Dopamine Dopamine or Antipsychotic Drug Dopamine->D2R

Dopamine D2 receptor signaling pathway.
Serotonin 5-HT1A Receptor Signaling

Ligands for the 5-HT1A receptor, often targeted for antidepressant and anxiolytic effects, also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.

Serotonin 5-HT1A receptor signaling pathway.
CXCR4 Chemokine Receptor Signaling

CXCR4 antagonists interfere with the binding of the chemokine CXCL12, thereby inhibiting downstream signaling cascades involved in cell migration and proliferation, which are critical in cancer metastasis and inflammation.

CXCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 Receptor G_protein Gαi CXCR4->G_protein activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt Cell_Response Cell Migration, Proliferation, Survival Akt->Cell_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Ca_flux->Cell_Response CXCL12 CXCL12 CXCL12->CXCR4 binds Antagonist CXCR4 Antagonist Antagonist->CXCR4 blocks

CXCR4 chemokine receptor signaling pathway.

Conclusion and Future Directions

This compound has firmly established itself as a versatile and valuable building block in the synthesis of a wide range of biologically active molecules. Its utility spans across multiple therapeutic areas, demonstrating the power of the piperazine scaffold in drug discovery. The ability to readily generate diverse libraries of compounds from this core structure, coupled with the significant biological activities observed in its derivatives, ensures its continued importance in the quest for novel therapeutics.

Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel and complex piperazine derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the specific interactions of these compounds with their biological targets will guide the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space accessible from this compound holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

The Carboxybenzyl (Cbz) Group: A Strategic Tool in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The piperazine motif is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its synthesis, however, presents the challenge of selective functionalization of its two nitrogen atoms. The carboxybenzyl (Cbz) protecting group has long been a cornerstone in addressing this challenge, enabling the controlled, stepwise synthesis of complex piperazine derivatives. This technical guide provides a comprehensive overview of the role of the Cbz group in piperazine synthesis, detailing its application, advantages, and various deprotection strategies. Through a review of established and contemporary methodologies, this document serves as a critical resource for professionals in drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and logical workflows to facilitate the strategic use of this indispensable protecting group.

Introduction

Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in drug discovery. The symmetry of the piperazine ring, however, complicates its direct, selective mono-functionalization, often leading to mixtures of mono- and di-substituted products. To achieve regioselectivity, a common strategy involves the protection of one nitrogen atom, allowing for the selective modification of the other.

The carboxybenzyl (Cbz or Z) group is a widely employed amine-protecting group that offers a robust solution for the mono-functionalization of piperazine. Introduced by Bergmann and Zervas in 1932, the Cbz group provides excellent stability across a wide range of reaction conditions and can be selectively removed under mild conditions, making it an invaluable tool in multi-step syntheses. This guide will explore the intricacies of employing the Cbz group in piperazine synthesis, from its introduction to its cleavage, supported by quantitative data and detailed experimental procedures.

The Role and Advantages of the Cbz Protecting Group

The primary function of the Cbz group in piperazine synthesis is to enable the selective synthesis of N-monosubstituted piperazines. By temporarily blocking one of the amine functionalities, the Cbz group directs the reaction to the unprotected nitrogen, thereby preventing the formation of undesired N,N'-disubstituted byproducts.

Key Advantages of the Cbz Group:

  • Robustness and Stability: The Cbz group is stable to a variety of reagents and reaction conditions, including those that are basic or mildly acidic. This stability allows for a broad range of subsequent chemical transformations on the piperazine scaffold.

  • Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected piperazine, which can simplify purification by recrystallization.

  • Orthogonality: The most common method for Cbz group removal, catalytic hydrogenolysis, is orthogonal to many other protecting groups used in organic synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonality is crucial for the synthesis of complex molecules with multiple protected functional groups.

Synthesis of Mono-Cbz-Piperazine

The selective introduction of a single Cbz group onto the piperazine ring is typically achieved under Schotten-Baumann conditions. This involves the reaction of piperazine with benzyl chloroformate in the presence of a base. Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-protected product.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products P Piperazine R Reaction Mixture P->R + Cbz-Cl + Base CbzCl Benzyl Chloroformate (Cbz-Cl) MonoCbz Mono-Cbz-Piperazine DiCbz Di-Cbz-Piperazine (Byproduct) Salt Base·HCl R->MonoCbz R->DiCbz R->Salt

Caption: General reaction scheme for the Cbz protection of piperazine.

Quantitative Data for Mono-Cbz-Piperazine Synthesis
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperazineBenzyl ChloroformateNaHCO₃THF/H₂O0 to RT20~90[1]
PiperazineBenzyl ChloroformateNa₂CO₃H₂O< 52-4>90[2]
Detailed Experimental Protocol: Synthesis of Benzyl 1-piperazinecarboxylate (Mono-Cbz-Piperazine)

Materials:

  • Piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure: [1]

  • To a solution of piperazine in a 2:1 mixture of THF and water, add sodium bicarbonate at 0 °C.

  • To this solution, add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at the same temperature for 20 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to yield the desired mono-Cbz-piperazine.

Deprotection of Cbz-Protected Piperazines

The removal of the Cbz group is a critical step in the synthesis of the final piperazine derivative. Several methods are available, with catalytic hydrogenolysis and acid-mediated cleavage being the most common. The choice of deprotection method depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely used method for Cbz deprotection due to its mild reaction conditions and clean byproducts (toluene and carbon dioxide). This method is particularly advantageous when the molecule contains acid- or base-sensitive functional groups.

G cluster_reactants Reactants cluster_products Products CbzPip Cbz-Protected Piperazine Derivative R Reaction Mixture CbzPip->R + H₂ + Pd/C DeprotPip Deprotected Piperazine Derivative Toluene Toluene CO2 CO₂ R->DeprotPip R->Toluene R->CO2

Caption: Catalytic hydrogenolysis of a Cbz-protected piperazine derivative.

SubstrateCatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Cbz-protected amine10% Pd/CH₂ (1 atm)MethanolRT1-16>95[2]
Cbz-protected amine5% Pd/CH₂ (1 atm)Methanol6040-[1]
N-Cbz-2-(pyrimidyl)aminePd/C + Nb₂O₅/CH₂MethanolRT197[3]

Materials:

  • Cbz-protected piperazine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure: [2]

  • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected piperazine derivative in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% palladium on carbon catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Acid-Mediated Deprotection

While catalytic hydrogenolysis is generally preferred, it is incompatible with functional groups that are susceptible to reduction, such as alkenes, alkynes, or some nitro groups. In such cases, acid-mediated deprotection offers a viable alternative. Common reagents for this purpose include hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen chloride in an organic solvent.

G cluster_reactants Reactants cluster_products Products CbzPip Cbz-Protected Piperazine Derivative R Reaction Mixture CbzPip->R + HBr/AcOH DeprotPip Deprotected Piperazine (as salt) BenzylBromide Benzyl Bromide CO2 CO₂ R->DeprotPip R->BenzylBromide R->CO2

Caption: Acid-mediated deprotection of a Cbz-protected piperazine derivative.

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cbz-Phenylalanine | 33% HBr in AcOH | Acetic Acid | RT | 1-2 | ~90 | General protocol | | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl | Isopropanol | 65-75 | 4 | - |[4] |

Materials:

  • Cbz-protected piperidine derivative (50 g)

  • Isopropanol hydrochloride (IPA·HCl) (1000 ml)

  • Ethyl acetate

Procedure: [4]

  • To a clean and dry round-bottom flask, add the Cbz-protected piperidine derivative and isopropanol hydrochloride at 20-30°C and stir for 15 minutes.

  • Heat the reaction mixture to 65-75°C and maintain for 4 hours at the same temperature.

  • After completion of the reaction, cool the reaction mass to 45-55°C and distill off the solvent under vacuum at a temperature below 50°C.

  • Add ethyl acetate to the obtained crude product at 45-55°C and stir for 40 minutes.

  • Cool the mixture to 20-30°C and stir for 2 hours to precipitate the product salt.

  • Isolate the product by filtration.

Conclusion

The carboxybenzyl (Cbz) protecting group remains a highly effective and versatile tool in the synthesis of complex piperazine derivatives. Its stability, ease of introduction, and the availability of multiple orthogonal deprotection strategies make it an indispensable component of the synthetic chemist's toolbox. A thorough understanding of the reaction conditions for both the protection and deprotection steps is paramount for the successful implementation of the Cbz group in a synthetic route. This guide has provided a detailed overview of these processes, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in the strategic and efficient synthesis of novel piperazine-containing molecules. By leveraging the principles and methodologies outlined herein, scientists can continue to unlock the vast potential of the piperazine scaffold in the pursuit of new therapeutic agents.

References

Commercial Suppliers and Technical Guide for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, a key building block in pharmaceutical synthesis. It details commercial suppliers, quantitative data, experimental protocols for its application, and relevant biological pathways.

Commercial Availability

This compound (CAS No: 64172-98-1) and its derivatives are available from a range of commercial chemical suppliers. Sourcing options vary in purity, quantity, and whether the compound is supplied as a free base or a salt. Below is a summary of prominent suppliers and their typical product specifications.

SupplierProduct NameCAS NumberMolecular FormulaPurityNotes
Sigma-Aldrich This compound64172-98-1C₁₃H₁₆N₂O₄≥97%Also offers related derivatives.[1]
BIOSYNCE This compound64172-98-1C₁₃H₁₆N₂O₄Not specifiedMarketed as an intermediate for organic synthesis.[2]
CP Lab Safety This compound64172-98-1C₁₃H₁₆N₂O₄min 95%Labeled as a protein degrader building block.[3]
BLDpharm This compound hydrochloride64172-99-2C₁₃H₁₇ClN₂O₄Not specifiedAvailable as the hydrochloride salt.[4]
Oakwood Chemical (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid138812-69-8C₁₃H₁₆N₂O₄Not specifiedOffers the (S)-enantiomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are compiled from various supplier technical data sheets.

PropertyValueSource
Molecular Weight 264.28 g/mol [1][3]
Appearance Solid[1]
Boiling Point 465.1 ± 45.0 °C at 760 mmHg[1]
Melting Point 222-228 °C
Storage Temperature 4 °C[1]

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the development of antipsychotics and antidepressants. Its bifunctional nature, possessing both a protected secondary amine and a carboxylic acid, allows for sequential and controlled elaboration of molecular scaffolds.

One of the most significant applications of this and related piperazine derivatives is in the synthesis of C-X-C chemokine receptor type 4 (CXCR4) antagonists. CXCR4 and its ligand CXCL12 (SDF-1) play a crucial role in various physiological and pathological processes, including cancer metastasis and HIV entry into cells.

Experimental Protocols

The following are representative experimental protocols for key transformations involving piperazine carboxylic acid derivatives. These are generalized procedures and may require optimization for specific substrates.

Amide Bond Formation

This protocol outlines a standard procedure for the coupling of a piperazine carboxylic acid with a primary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the primary amine (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

G Carboxylic Acid Carboxylic Acid Active Ester Intermediate Active Ester Intermediate Carboxylic Acid->Active Ester Intermediate EDC/HOBt Amine Amine Amide Product Amide Product Amine->Amide Product EDC/HOBt EDC/HOBt DIPEA DIPEA DIPEA->Carboxylic Acid Base Active Ester Intermediate->Amide Product Nucleophilic Attack

Amide Coupling Workflow

Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a piperazine derivative with an aryl halide.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Piperazine derivative (e.g., N-Boc-piperazine, as a surrogate for the deprotected form of the title compound)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), the piperazine derivative (1.2 equivalents), and the base (1.4 equivalents).

  • In a separate vial, dissolve the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%) in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Piperazine Piperazine Ligand Exchange Ligand Exchange Piperazine->Ligand Exchange Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Oxidative Addition Base Base Base->Ligand Exchange Oxidative Addition->Ligand Exchange Reductive Elimination Reductive Elimination Ligand Exchange->Reductive Elimination Reductive Elimination->Pd Catalyst/Ligand N-Aryl Piperazine N-Aryl Piperazine Reductive Elimination->N-Aryl Piperazine

Buchwald-Hartwig Catalytic Cycle

CXCR4 Signaling Pathway

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling cascades. These pathways are integral to cellular processes such as chemotaxis, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, making it a key target for drug development.

Upon CXCL12 binding, CXCR4 activates heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits.[5] These subunits trigger multiple downstream pathways:

  • PI3K/Akt Pathway: The Gβγ subunit activates PI3K, which in turn activates Akt, a key regulator of cell survival and proliferation.[5]

  • MAPK Pathway: The Gαi subunit can indirectly activate the Ras-Raf-MEK-ERK (MAPK) cascade, which is also crucial for cell proliferation and differentiation.[1]

  • PLC/Ca²⁺ Pathway: The Gβγ subunit can activate Phospholipase C (PLC), leading to the generation of IP₃ and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), which acts as a second messenger in various cellular responses.[5]

  • JAK/STAT Pathway: In a G-protein-independent manner, CXCR4 dimerization can lead to the activation of the JAK/STAT pathway, which is involved in gene transcription related to cell survival and proliferation.[1][5]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 G_protein Gαiβγ CXCR4->G_protein Activation JAK JAK CXCR4->JAK Dimerization CXCL12 CXCL12 CXCL12->CXCR4 Binding G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK Ras-Raf-MEK-ERK G_alpha->MAPK PI3K PI3K G_beta_gamma->PI3K PLC PLC G_beta_gamma->PLC Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Chemotaxis) Akt->Transcription MAPK->Transcription Ca2_plus Ca²⁺ PLC->Ca2_plus Ca2_plus->Transcription STAT STAT JAK->STAT STAT->Transcription

CXCR4 Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for 4-Cbz-piperazine-2-carboxylic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, commonly referred to as 4-Cbz-piperazine-2-carboxylic acid, is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine scaffold, combined with the stereodefined carboxylic acid functionality, makes it an invaluable synthon for introducing conformational constraint and specific stereochemistry into target molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens allows for orthogonal protection strategies, enabling selective functionalization of the piperazine ring, a common motif in a multitude of biologically active compounds.

These application notes provide an overview of the utility of 4-Cbz-piperazine-2-carboxylic acid in the synthesis of complex molecules, with a focus on its application in the development of the HIV protease inhibitor, Indinavir. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide synthetic efforts.

Application in the Synthesis of Indinavir

A prominent example showcasing the utility of chiral piperazine derivatives is the synthesis of Indinavir, an FDA-approved HIV protease inhibitor. The piperazine moiety serves as a key structural component of the drug, and its stereochemistry is crucial for potent biological activity. The synthesis of a key intermediate for Indinavir involves the use of (S)-piperazine-2-carboxylic acid, which is sequentially protected with a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group. This doubly protected intermediate, (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid, allows for the selective elaboration of the molecule.

Logical Relationship of Structural Features

The use of orthogonal protecting groups (Boc and Cbz) is a key strategy in the synthesis of complex molecules from 4-Cbz-piperazine-2-carboxylic acid. This allows for the selective deprotection and subsequent functionalization of the two nitrogen atoms of the piperazine ring, as well as the carboxylic acid group.

G start (S)-4-Cbz-piperazine-2-carboxylic acid Chiral Building Block N1_protection N1 Protection (e.g., Boc anhydride) start->N1_protection Introduce Orthogonal Protection doubly_protected (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid Versatile Intermediate N1_protection->doubly_protected amide_coupling Amide Coupling (e.g., with an amine) doubly_protected->amide_coupling Activate Carboxyl Group coupled_product Coupled Product Elongated Scaffold amide_coupling->coupled_product cbz_deprotection Cbz Deprotection (e.g., Hydrogenolysis) coupled_product->cbz_deprotection Selective N4 Deprotection n4_functionalization N4 Functionalization cbz_deprotection->n4_functionalization boc_deprotection Boc Deprotection (e.g., Acidic conditions) n4_functionalization->boc_deprotection Selective N1 Deprotection n1_functionalization N1 Functionalization boc_deprotection->n1_functionalization final_product { Final Target Molecule | (e.g., Indinavir) } n1_functionalization->final_product

Caption: Orthogonal protection strategy for utilizing 4-Cbz-piperazine-2-carboxylic acid.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of a protected piperazine intermediate used in the synthesis of Indinavir, starting from (S)-piperazine-2-carboxylic acid.

Step No.ReactionStarting MaterialReagentsProductYield (%)Enantiomeric Excess (ee) (%)Reference
1Sequential N-Boc and N-Cbz Protection(S)-Piperazine-2-carboxylic acidBoc₂O, then Cbz-Cl(S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid96>99[1]
2Amide Coupling(S)-1-Boc-4-Cbz-piperazine-2-carboxylic acidt-Butylamine, EDC, HOBt(S)-tert-Butyl 4-benzyl 2-(tert-butylcarbamoyl)piperazine-1,4-dicarboxylateNot SpecifiedNot Specified[1]
3Cbz Deprotection(S)-tert-Butyl 4-benzyl 2-(tert-butylcarbamoyl)piperazine-1,4-dicarboxylateH₂, Pd/C(S)-tert-Butyl 2-(tert-butylcarbamoyl)piperazine-1-carboxylate96>99[1]

Experimental Protocols

Protocol 1: Sequential N-Boc and N-Cbz Protection of (S)-Piperazine-2-carboxylic acid

This protocol describes the preparation of (S)-1-tert-butoxycarbonyl-4-benzyloxycarbonyl-piperazine-2-carboxylic acid, a key intermediate for various synthetic applications.

Materials:

  • (S)-Piperazine-2-carboxylic acid dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Boc Protection:

    • To a slurry of (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq).

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Concentrate the mixture under reduced pressure.

    • Take up the residue in water and adjust the pH to ~3 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-Boc-piperazine-2-carboxylic acid.

  • N-Cbz Protection:

    • Dissolve the crude (S)-1-Boc-piperazine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).

    • Add benzyl chloroformate (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to stir at 0 °C for 20 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid.[2]

Protocol 2: Amide Coupling with tert-Butylamine

This protocol details the formation of the tert-butylamide from the protected piperazine carboxylic acid.

Materials:

  • (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid

  • tert-Butylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add tert-butylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3][4]

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and utilization of the chiral piperazine building block.

G start Start (S)-Piperazine-2-carboxylic acid protection N-Protection Boc and Cbz groups start->protection intermediate Key Intermediate (S)-1-Boc-4-Cbz-piperazine-2-carboxylic acid protection->intermediate coupling Amide Coupling Activation and Amine Addition intermediate->coupling purification1 Purification Column Chromatography coupling->purification1 deprotection Selective Deprotection Cbz or Boc removal purification1->deprotection functionalization Further Functionalization deprotection->functionalization purification2 Final Purification functionalization->purification2 final_product { Target Molecule } purification2->final_product

Caption: General workflow for synthesis using the chiral piperazine intermediate.

Mechanism of Action of Indinavir: A Signaling Pathway Perspective

Indinavir is a competitive inhibitor of the HIV-1 protease enzyme.[5] This enzyme is crucial for the lifecycle of the HIV virus as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into their functional protein components.[6] Inhibition of this cleavage process prevents the maturation of the virus, resulting in the production of non-infectious viral particles.[5]

The following diagram illustrates the mechanism of action of Indinavir.

G cluster_virus HIV-infected Cell gag_pol Viral Gag-Pol Polyprotein hiv_protease HIV-1 Protease gag_pol->hiv_protease Substrate structural_proteins Mature Structural Proteins hiv_protease->structural_proteins Cleavage viral_enzymes Mature Viral Enzymes hiv_protease->viral_enzymes Cleavage immature_virion Immature Virion Assembly structural_proteins->immature_virion viral_enzymes->immature_virion mature_virion Mature, Infectious Virion immature_virion->mature_virion Maturation release Release of Infectious Virus mature_virion->release indinavir Indinavir indinavir->hiv_protease Competitive Inhibition block->immature_virion Inhibition of Maturation

Caption: Mechanism of HIV-1 protease inhibition by Indinavir.

Conclusion

4-Cbz-piperazine-2-carboxylic acid and its derivatives are indispensable chiral building blocks in modern drug discovery. The strategic use of orthogonal protecting groups, as exemplified in the synthesis of Indinavir, allows for the precise and efficient construction of complex molecular architectures. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel therapeutics, highlighting the importance of this chiral synthon in the development of life-saving medicines.

References

Application Notes and Protocols for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a valuable building block in modern peptide synthesis and drug discovery. Its rigid piperazine core serves as a constrained dipeptide mimic, enabling the synthesis of peptidomimetics with well-defined secondary structures. The incorporation of this moiety can lead to peptides with enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. The benzyloxycarbonyl (Cbz) protecting group on the N4 nitrogen provides an orthogonal handle that can be selectively removed under specific conditions, allowing for further derivatization or cyclization. These application notes provide an overview of its use, detailed experimental protocols, and supporting data for researchers in peptide chemistry and drug development.

Applications in Peptide Science

The unique structural features of this compound make it a versatile tool for several applications in peptide science:

  • Introduction of Conformational Constraints: The piperazine ring restricts the conformational freedom of the peptide backbone, forcing it to adopt a specific turn-like structure. This is particularly useful in mimicking or stabilizing β-turns, which are critical for the biological activity of many peptides.

  • Development of Bioactive Peptide Analogs: By replacing a dipeptide unit with the piperazine scaffold, it is possible to create analogs of bioactive peptides with altered receptor binding affinities and signaling properties. A notable application is in the development of antagonists for G-protein coupled receptors (GPCRs), such as the bombesin receptor.

  • Enhancement of Metabolic Stability: The non-natural piperazine structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Scaffold for Combinatorial Libraries: The piperazine core can be functionalized at the N1 and N4 positions, making it an excellent scaffold for the generation of diverse chemical libraries for drug screening.

Data Presentation: Receptor Binding Affinity of Constrained Bombesin Analogues

The incorporation of constrained dipeptide mimics, such as those derived from piperazine-2-carboxylic acid, has been shown to modulate the receptor binding affinity of bombesin (BBN) analogues. The following table summarizes the inhibitory constants (Ki) and IC50 values for several constrained BBN analogues, demonstrating the impact of these modifications on their interaction with GRP/BN receptors.

Compound IDModificationReceptor TargetCell LineBinding Affinity (Ki/IC50)Reference
11 Seven-membered lactam ring dipeptide mimicGRP/BN ReceptorsRat Pancreatic AciniKi = 1.7 ± 0.4 nM[1]
Swiss 3T3Ki = 1.0 ± 0.2 nM[1]
15 Constrained dipeptide mimic (Antagonist)GRP/BN ReceptorsRat Pancreatic AciniKi = 21 ± 3 nM[1]
Swiss 3T3Ki = 7.8 ± 2.0 nM[1]
17 Constrained dipeptide mimic (Antagonist)GRP/BN ReceptorsRat Pancreatic AciniKi = 3.3 ± 1.0 nM[1]
Swiss 3T3Ki = 0.5 ± 0.1 nM[1]
Bomproamide DOTA-aminohexanoyl-[D-Phe⁶, Leu-NHCH₂CH₂CH₃¹³, des Met¹⁴] BBN[6-14]GRP ReceptorsPC-3 CellsIC50 = 1.36 ± 0.09 nM[2]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of N-Cbz-protected piperazine-2-carboxylic acid onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry. Due to the potential steric hindrance of the piperazine ring, a robust coupling agent and potentially longer coupling times are recommended.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amide)

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Selective Deprotection of the Cbz Group

This protocol describes the removal of the Cbz group from the N4 position of the piperazine moiety while the peptide is still on the solid support or after cleavage in solution. This method is orthogonal to the acid-labile protecting groups used in standard Fmoc-SPPS.

Materials:

  • Cbz-protected peptide (either on-resin or in solution)

  • Palladium on carbon (10% Pd/C) catalyst

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Preparation:

    • On-Resin: Swell the Cbz-protected peptide-resin in a suitable solvent like THF or MeOH in a reaction vessel equipped with a stir bar.

    • In Solution: Dissolve the Cbz-protected peptide in a suitable solvent (MeOH or EtOH).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture (typically 10-20% by weight relative to the peptide).

  • Hydrogenation:

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., LC-MS for solution-phase or a test cleavage and LC-MS for on-resin). The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • On-Resin: The deprotected peptide-resin is now ready for further functionalization.

    • In Solution: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Fmoc-AA-Resin Swell Swell Resin (DMF, 1h) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/HOAt/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Cleavage Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitate (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Cbz_Deprotection cluster_start Starting Material cluster_reaction Hydrogenolysis cluster_workup Work-up Start Cbz-Protected Peptide (On-Resin or in Solution) Dissolve Dissolve/Swell in Solvent (e.g., MeOH) Start->Dissolve Inert Purge with Inert Gas Dissolve->Inert Catalyst Add 10% Pd/C Catalyst Inert->Catalyst Hydrogenate Hydrogenate (H2 balloon, RT) Catalyst->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Deprotected Peptide Concentrate->Product

Caption: Workflow for Cbz group deprotection via catalytic hydrogenolysis.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Peptide Ligand (e.g., Bombesin Analog) GPCR GPCR (e.g., Bombesin Receptor) Ligand->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gq-coupled GPCR signaling pathway, relevant for bombesin receptors.

References

Application Notes and Protocols for Coupling Reactions with 4-Cbz-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Benzyloxycarbonyl (Cbz)-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and peptide synthesis. Its rigid piperazine core is a common scaffold in a variety of pharmacologically active compounds. The presence of a reactive carboxylic acid at the C2 position and a Cbz-protected amine at the N4 position allows for sequential and site-selective modifications. This document outlines detailed protocols for the most common application of this molecule: amide bond formation at the carboxylic acid moiety, and the subsequent deprotection of the Cbz group to allow for further functionalization.

The primary reaction is the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This is typically achieved using standard peptide coupling reagents.[1] The choice of coupling reagent is critical and can depend on the steric hindrance of the substrates, desired reaction times, and cost.[2] Following the amide coupling, the Cbz protecting group can be removed, most commonly via catalytic hydrogenation, to expose the N4 amine for subsequent reactions, such as alkylation or another amide coupling.

Key Reactions and Workflows

Two primary transformations are central to the utility of 4-Cbz-piperazine-2-carboxylic acid: amide coupling and Cbz-group deprotection. The general workflow involves an initial coupling step, followed by deprotection to enable further synthesis.

G General Synthetic Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cbz Deprotection A 4-Cbz-piperazine- 2-carboxylic acid D Coupled Product A->D B Amine (R-NH2) B->D C Coupling Reagent (e.g., HATU, EDC) C->D Activation E Coupled Product G Deprotected Piperazine E->G F H2, Pd/C F->G Hydrogenolysis H Final Product G->H Further Functionalization (e.g., Alkylation, Acylation)

Caption: General workflow for using 4-Cbz-piperazine-2-carboxylic acid.

Experimental Protocols

Protocol 1: Amide Coupling via HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, often used for sterically hindered substrates, providing fast reaction times and minimizing racemization.[3]

Materials:

  • 4-Cbz-piperazine-2-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[2][4]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[4]

  • Standard workup reagents (Ethyl Acetate, 0.1 N HCl, water, brine, Na₂SO₄)

G HATU Coupling Workflow start Start dissolve Dissolve Acid, HATU, and Amine in DMF/DCM start->dissolve add_base Add DIPEA to the mixture dissolve->add_base stir Stir at room temperature (1-3 hours) add_base->stir monitor Monitor reaction by TLC or LC-MS stir->monitor workup Aqueous Workup: Dilute with EtOAc, wash with HCl, H2O, and brine monitor->workup Reaction Complete purify Dry (Na2SO4), filter, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 4-Cbz-piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.[4]

  • Add HATU (1.1 eq) and the desired amine (1.0 eq) to the solution.[4]

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature.[4]

  • Allow the mixture to stir for 15-20 minutes for pre-activation before adding the amine.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate. Sequentially wash the organic layer with a mild acid (e.g., 0.1 N HCl), water, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.[4]

Protocol 2: Amide Coupling via EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective and widely used method for amide bond formation. HOBt helps to suppress racemization and improve reaction efficiency.[5][6] The water-soluble urea byproduct of EDC simplifies purification.[7]

Materials:

  • 4-Cbz-piperazine-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)[4]

  • HOBt (1.2 eq)[2]

  • DIPEA or Triethylamine (TEA) (2.0 eq)[2]

  • Anhydrous Dichloromethane (DCM)[4]

Procedure:

  • Dissolve the 4-Cbz-piperazine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.[2]

  • Add DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution and stir for 15-30 minutes at 0 °C for activation.[2][4]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[4][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with DCM. Wash the organic phase with water to remove the urea byproduct, followed by washes with saturated sodium bicarbonate solution and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue via flash column chromatography.

Protocol 3: Cbz Group Deprotection by Catalytic Hydrogenolysis

The benzyloxycarbonyl (Cbz) group is commonly removed by catalytic hydrogenation, which is a mild and efficient method that cleaves the benzyl-oxygen bond.[9]

Materials:

  • Cbz-protected piperazine derivative

  • Palladium on carbon (Pd/C, 10 wt. %, ~10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent (MeOH or EtOH).

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes representative conditions for amide coupling reactions involving piperazine-2-carboxylic acid derivatives. Yields are highly substrate-dependent, but this provides a general comparison.

Carboxylic Acid MoietyAmine PartnerCoupling Reagent(s)BaseSolventTime (h)Temp. (°C)Yield (%)
Chromone-2-carboxylic acidPhenyl/benzyl piperazinesEDC·HCl, DMAP (0.2 eq)-DCMOvernightRT24-43
N-Boc-prolineN-Boc-piperazineEDC, HOBt, DMAP (cat.)DIPEACH₃CN142391
Generic Carboxylic AcidN-Boc-piperazineHATUDIPEADMF1-3RTHigh
Generic Carboxylic AcidN-Boc-piperazineEDC, HOBtDIPEADCM12-240 to RTHigh
5-methylpyrazine-2-carboxylic acidN-heteroarylpiperazinesT3P----Good

Data compiled from references.[2][4][10][11] Note that specific yields and conditions can vary significantly based on the exact substrates used.

G Reagent Interaction Diagram cluster_HATU HATU Pathway cluster_EDC EDC/HOBt Pathway Acid Carboxylic Acid (R-COOH) ActiveEster1 OAt Active Ester Acid->ActiveEster1 Activation ActiveEster2 OBt Active Ester Acid->ActiveEster2 Activation Amine Amine (R'-NH2) Product Amide (R-CONH-R') Amine->Product HATU HATU HATU->ActiveEster1 Base1 DIPEA Base1->ActiveEster1 ActiveEster1->Product Coupling EDC EDC EDC->ActiveEster2 HOBt HOBt HOBt->ActiveEster2 ActiveEster2->Product Coupling

Caption: Logical relationship of reagents in common coupling pathways.

References

Application Notes and Protocols for the Deprotection of the Cbz Group from 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its stability under various conditions and selective removal make it a valuable tool. This document provides detailed application notes and protocols for the deprotection of the Cbz group from 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid to yield piperazine-2-carboxylic acid, a crucial scaffold in medicinal chemistry. The primary methods covered are catalytic hydrogenation, transfer hydrogenation, and acid-mediated cleavage.

Reaction Mechanism

The deprotection of a Cbz-protected amine proceeds via cleavage of the benzylic C-O bond. In the case of catalytic hydrogenation, this occurs through hydrogenolysis. The palladium catalyst facilitates the reaction between hydrogen gas and the Cbz group, leading to the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.

Comparative Data of Deprotection Methods

The selection of a deprotection method depends on factors such as the presence of other sensitive functional groups, scalability, and safety considerations. The following table summarizes quantitative data for various deprotection methods applicable to this compound and related substrates.

MethodReagents and ConditionsSubstrateYield (%)Reaction TimePurity (%)Reference
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, rt, 40 psiN-Cbz-piperidine-2-carboxylic acid derivative~95%12-16 hHigh[1]
H₂, 10% Pd/C, EtOAc, rt, 3.0 kg/cm ²N-Cbz protected amine92%OvernightNot specified[1]
H₂, 5% Pd/C, MeOH, 60 °C, 1 atmN-Cbz protected amineNot specified40 hCrude, used directly[2]
Transfer Hydrogenation Ammonium formate, 10% Pd/C, MeOH, rtN-Cbz protected amino acids/peptidesQuantitative1-2 hHigh
Cyclohexene, 10% Pd/C, EtOH, refluxN-Cbz protected peptidesHighNot specifiedHigh[3]
Acid-Mediated Deprotection HBr in Acetic AcidGeneral Cbz-protected aminesVariable1-4 hVariableGeneral Knowledge
IPA·HCl, 65-75 °CN-Cbz-piperidine derivativeHigh4 hHigh[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is the most common and generally high-yielding method for Cbz deprotection.

Materials:

  • This compound

  • 10% Palladium on Carbon (10% w/w of substrate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Parr shaker or similar hydrogenation apparatus

  • Celite® for filtration

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield piperazine-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up start Dissolve Substrate in MeOH add_catalyst Add 10% Pd/C start->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize (40-50 psi) purge->pressurize react Stir at Room Temperature pressurize->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete vent Vent H₂ and Purge monitor->vent Complete filter Filter through Celite vent->filter concentrate Concentrate Filtrate filter->concentrate end Piperazine-2-carboxylic Acid concentrate->end G cluster_input Inputs cluster_donors Donor Options cluster_output Output substrate 4-Cbz-piperazine-2-carboxylic acid ammonium_formate Ammonium Formate (Room Temp) substrate->ammonium_formate cyclohexene Cyclohexene (Reflux) substrate->cyclohexene product Piperazine-2-carboxylic Acid catalyst 10% Pd/C catalyst->ammonium_formate catalyst->cyclohexene h_donor Hydrogen Donor h_donor->ammonium_formate Option 1 h_donor->cyclohexene Option 2 ammonium_formate->product cyclohexene->product G start Start: 4-Cbz-piperazine-2-carboxylic acid decision Substrate Compatibility? start->decision hydrogenation Catalytic Hydrogenation (Standard or Transfer) decision->hydrogenation No Sulfur or Reducible Groups acid Acid-Mediated Deprotection decision->acid Catalyst Poisoning Risk (e.g., Sulfur) end End: Piperazine-2-carboxylic Acid hydrogenation->end acid->end

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, a key intermediate in the manufacturing of various pharmaceutical compounds, including antipsychotics and antidepressants.[1] The protocols described herein are designed to be scalable, offering high yield and purity suitable for industrial applications.

Introduction

This compound, also known as N-Cbz-piperazine-2-carboxylic acid, is a crucial building block in organic synthesis, particularly in peptide chemistry and the development of novel therapeutics.[2] The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of reaction conditions and can be selectively removed via catalytic hydrogenolysis, an orthogonal deprotection strategy that is advantageous in multi-step syntheses.[2] The demand for high-purity intermediates like this on an industrial scale necessitates robust and reproducible synthetic processes. This note outlines a recommended large-scale synthesis workflow, purification methods, and analytical characterization.

Data Summary

The following table summarizes the key quantitative data comparing laboratory-scale and industrial-scale synthesis of Cbz-protected piperazine derivatives, highlighting the efficiencies gained during scale-up.

ParameterLaboratory ScaleIndustrial Scale
Starting Material Piperazine-2-carboxylic acid or its dihydrochloride saltPyrazine-2-carboxamide or Pyrazinecarboxylic acid
Key Transformation Cbz-protection of piperazine-2-carboxylic acidAsymmetric hydrogenation followed by protection or resolution
Typical Yield 84.8%91-94%[3]
Product Purity 95-97%[3]>99%[3]
Throughput 10–50 g/day [3]5–10 kg/day [3]
Purification Method Silica Gel ChromatographyRecrystallization, Continuous Flow Reactors[3]

Experimental Protocols

The following protocol details a representative method for the large-scale synthesis of this compound. This procedure is a composite based on established methods for N-protection of piperazine derivatives and is optimized for scalability.

Materials and Reagents:

  • Piperazine-2-carboxylic acid dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine solution

Equipment:

  • Large-scale glass reactor with overhead stirrer, temperature control, and addition funnel

  • pH meter

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Protocol:

  • Reaction Setup:

    • Charge the reactor with a solution of piperazine-2-carboxylic acid dihydrochloride in water.

    • Cool the mixture to 0-5 °C with constant stirring.

  • Basification:

    • Slowly add a solution of sodium carbonate in water to the reactor, maintaining the temperature below 10 °C.

    • Monitor the pH and continue addition until the pH of the solution is between 9 and 10.

  • Cbz-Protection:

    • In a separate vessel, dissolve benzyl chloroformate in toluene.

    • Add the benzyl chloroformate solution dropwise to the aqueous piperazine solution over a period of 1-2 hours. Maintain the reaction temperature at 0-5 °C and the pH between 9 and 10 by the concurrent addition of a sodium hydroxide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by HPLC analysis.

  • Work-up and Extraction:

    • Once the reaction is complete, separate the organic and aqueous layers.

    • Wash the aqueous layer with toluene to remove any remaining impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 using concentrated hydrochloric acid, which will precipitate the product.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

  • Purification and Isolation:

    • Dry the combined organic layers over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

    • For industrial-scale purification, recrystallize the crude product from an ethanol/water mixture (e.g., 7:3 v/v) to achieve a purity of >99%.[3]

    • Filter the purified solid and dry under vacuum at 40-50 °C to a constant weight.

Analytical Characterization:

The final product should be characterized by:

  • HPLC: To determine purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

Visualizations

Synthesis Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Cbz-Protection cluster_workup Work-up & Extraction cluster_purification Purification & Isolation start Start: Piperazine-2-carboxylic acid dihydrochloride in Water cool Cool to 0-5 °C start->cool basify Basify with Na2CO3 (pH 9-10) cool->basify add_cbz Add Benzyl Chloroformate in Toluene basify->add_cbz react React at 0-5 °C, then warm to RT add_cbz->react separate Separate Layers react->separate acidify Acidify Aqueous Layer (pH 2-3) separate->acidify extract Extract with Ethyl Acetate acidify->extract concentrate Concentrate Organic Phase extract->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize dry Dry Final Product recrystallize->dry end Final Product: 4-((Benzyloxy)carbonyl) piperazine-2-carboxylic acid dry->end

Caption: Workflow for the large-scale synthesis of this compound.

Safety Precautions

  • Handle benzyl chloroformate, a corrosive and lachrymatory agent, in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exercise caution when working with strong acids and bases.

  • All procedures should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis.

References

Application Notes and Protocols for the Activation of 4-Cbz-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxycarbonyl)-piperazine-2-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules, including peptidomimetics and various therapeutic agents. The critical step in its application is the efficient and stereochemically controlled activation of the carboxylic acid moiety for subsequent amide bond formation with a diverse range of amines. The choice of activating agent is paramount to ensure high yields, minimize side reactions such as racemization, and facilitate purification of the final product.

This document provides detailed application notes and experimental protocols for the reaction of 4-Cbz-piperazine-2-carboxylic acid with common classes of activating agents, including carbodiimides, phosphonium salts, and uronium/aminium salts. The information presented is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Data Presentation: Comparative Efficacy of Activating Agents

The selection of an appropriate activating agent is critical and is influenced by factors such as the steric and electronic properties of the amine coupling partner, desired reaction conditions, and cost. The following table summarizes representative quantitative data for the coupling of N-protected cyclic amino acids, including analogs of 4-Cbz-piperazine-2-carboxylic acid, with various amines using different activating agents. It is important to note that direct comparison of yields can be influenced by the specific substrates and reaction conditions used in each study.

Activating Agent/AdditiveAmine SubstrateBaseSolventTime (h)Temp. (°C)Yield (%)Reference Analogue
Carbodiimides
EDC / HOBtAniline derivativeDIPEACH3CN142391Boc-proline[1]
DCC / DMAP (cat.)N-Boc-piperazine-DCM12-24RTHighGeneral Protocol[1]
EDC / HOBt / DMAP (cat.)Electron-deficient anilineDIPEACH3CN4823GoodBoc-valine[2]
Phosphonium Salts
PyBOPSterically hindered amineDIPEADMF2-18RT85Fmoc-Pro-OH[3]
PyBrOPSterically hindered amineDIPEADMF2-18RT92Fmoc-Pro-OH[3]
Uronium/Aminium Salts
HATUGeneral amineDIPEADMF1-12RTHighGeneral Protocol[1]
HBTUAmine on solid supportDIEADMF6.5RTHighAlloc-Fmoc-piperazine-2-COOH [ ]
COMUGeneral amineDIPEADMF< 1RTHighGeneral Recommendation[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving the activation of 4-Cbz-piperazine-2-carboxylic acid.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This method is widely used due to the water-solubility of the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) byproduct, which simplifies purification. The addition of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization and enhancing the reaction efficiency.[1][5]

Materials:

  • 4-Cbz-piperazine-2-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-Cbz-piperazine-2-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Phosphonium Salt-Mediated Coupling using PyBOP

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient coupling reagent, particularly for sterically hindered amino acids and amines, and is known for low levels of racemization.[3][6]

Materials:

  • 4-Cbz-piperazine-2-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • PyBOP (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve 4-Cbz-piperazine-2-carboxylic acid (1.0 equivalent) and PyBOP (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution.

  • Add the amine (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product via flash chromatography.

Protocol 3: Uronium/Aminium Salt-Mediated Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly reactive and efficient coupling reagent that often leads to faster reaction times and high yields.[1][5]

Materials:

  • 4-Cbz-piperazine-2-carboxylic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve 4-Cbz-piperazine-2-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the amine (1.1 equivalents) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

General Reaction Scheme

G 4-Cbz-piperazine-2-carboxylic_acid 4-Cbz-piperazine-2-carboxylic acid Activated_Intermediate Activated Intermediate 4-Cbz-piperazine-2-carboxylic_acid->Activated_Intermediate + Activating_Agent Activating Agent (e.g., EDC, PyBOP, HATU) Activating_Agent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Amine R-NH2 Amide_Product Amide Product Amine->Amide_Product Activated_Intermediate->Amide_Product + Amine Byproducts Byproducts Activated_Intermediate->Byproducts

Caption: General workflow for the activation and amidation of 4-Cbz-piperazine-2-carboxylic acid.

Carbodiimide Activation Pathway (EDC/HOBt)

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid 4-Cbz-piperazine-2-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester Active HOBt Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine R-NH2 Amine->Amide_Product

Caption: Mechanism of activation using EDC with HOBt as an additive.

Experimental Workflow Logic

G Start Start Dissolve_Reactants Dissolve Carboxylic Acid, Activating Agent, and Base in Solvent Start->Dissolve_Reactants Pre-activation Pre-activation (if applicable, e.g., HATU) Dissolve_Reactants->Pre-activation Add_Amine Add Amine Pre-activation->Add_Amine Reaction Stir at appropriate temperature and time Add_Amine->Reaction Monitor Monitor reaction (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Wash with acid, base, brine) Monitor->Workup Reaction Complete Dry_and_Concentrate Dry organic layer and concentrate Workup->Dry_and_Concentrate Purify Purify by Flash Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for amide coupling reactions.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals. The stereochemistry of this heterocyclic amino acid derivative is crucial for the biological activity and selectivity of the final drug substance. Enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign method for obtaining enantiomerically pure piperazine-2-carboxylic acid and its derivatives. This document provides detailed application notes and experimental protocols for two effective enzymatic resolution strategies: lipase-catalyzed N-acylation of piperazine-2-carboxylic acid esters and amidase-catalyzed hydrolysis of piperazine-2-carboxamide.

Method 1: Lipase-Catalyzed Kinetic Resolution of N-Boc-Piperazine-2-Carboxylic Acid Methyl Esters

This method utilizes the high enantioselectivity of Candida antarctica lipase A (CAL-A) to selectively acylate one enantiomer of a racemic mixture of N-Boc-protected piperazine-2-carboxylic acid methyl ester, allowing for the separation of the acylated product from the unreacted enantiomer.

Data Presentation

Table 1: Kinetic Resolution of N-Boc-Piperazine-2-Carboxylic Acid Methyl Esters using CAL-A.

Substrate Acyl Donor Solvent Enantioselectivity (E) Enantiomeric Excess (e.e.) of Substrate Enantiomeric Excess (e.e.) of Product
rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester 2,2,2-Trifluoroethyl butanoate TBME >200 >99% >99%

| rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-Trifluoroethyl butanoate | TBME | 200 | >99% | >99% |

Data summarized from Hietanen, et al. (2012).[1][2]

Experimental Protocol: CAL-A Catalyzed N-Acylation

1. Materials:

  • rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester or rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester

  • Candida antarctica lipase A (CAL-A), immobilized on Celite

  • 2,2,2-Trifluoroethyl butanoate

  • tert-Butyl methyl ether (TBME), anhydrous

  • Reaction vessel

  • Magnetic stirrer

  • Temperature control unit

  • HPLC with a chiral column (e.g., Daicel Chiralcel OD-H) for analysis

2. Enzyme Immobilization (General Procedure):

  • Dissolve lyophilized CAL-A powder in a minimal amount of Tris buffer (pH 7.8).

  • Add Celite to the enzyme solution to form a slurry.

  • Allow the solvent to evaporate slowly under gentle agitation to ensure even coating of the enzyme onto the support.

  • Dry the immobilized enzyme under vacuum.

3. Kinetic Resolution Procedure:

  • To a reaction vessel, add the racemic N-Boc-piperazine-2-carboxylic acid methyl ester (1 equivalent).

  • Add anhydrous TBME as the solvent.

  • Add 2,2,2-trifluoroethyl butanoate (2-3 equivalents) as the acyl donor.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30-45 °C).

  • Initiate the reaction by adding the immobilized CAL-A.

  • Stir the reaction mixture and monitor the progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.

  • Filter off the immobilized enzyme for reuse.

  • Separate the acylated product from the unreacted ester using standard chromatographic techniques (e.g., column chromatography).

4. Analytical Method for Enantiomeric Excess Determination:

  • HPLC System: Standard HPLC system with a UV detector.

  • Chiral Column: Daicel Chiralcel OD-H or equivalent.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 210-230 nm).

  • Calculation of e.e.: e.e. (%) = [([Peak Area of Major Enantiomer] - [Peak Area of Minor Enantiomer]) / ([Peak Area of Major Enantiomer] + [Peak Area of Minor Enantiomer])] x 100.

Workflow Diagram

CALA_Resolution cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Workup cluster_products Products Racemate Racemic N-Boc-piperazine- 2-carboxylic acid methyl ester Reaction Enzymatic N-Acylation (Stirring, Temp. Control) Racemate->Reaction Enzyme Immobilized CAL-A Enzyme->Reaction Solvent TBME & Acyl Donor Solvent->Reaction HPLC Chiral HPLC Analysis Reaction->HPLC Monitoring Separation Separation of Product and Unreacted Substrate Reaction->Separation ~50% Conversion Enantiomer1 Enantiopure (S)-N-Acylated Product Separation->Enantiomer1 Enantiomer2 Enantiopure (R)-Unreacted Ester Separation->Enantiomer2

Caption: Workflow for the kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl ester using CAL-A.

Method 2: Amidase-Catalyzed Kinetic Resolution of Racemic Piperazine-2-Carboxamide

This method employs whole bacterial cells containing stereospecific amidases to hydrolyze one enantiomer of racemic piperazine-2-carboxamide, yielding the corresponding enantiopure carboxylic acid and the unreacted amide enantiomer.

Data Presentation

Table 2: Kinetic Resolution of rac-Piperazine-2-carboxamide using Whole-Cell Biocatalysts.

Biocatalyst Product Enantiomeric Excess (e.e.) Yield
Klebsiella terrigena DSM 9174 (S)-Piperazine-2-carboxylic acid 99.4% 41%

| Burkholderia sp. DSM 9925 | (R)-Piperazine-2-carboxylic acid | 99.0% | 22% |

Data summarized from Majer, et al.[3][4]

Experimental Protocol: Amidase-Catalyzed Hydrolysis

1. Materials:

  • rac-Piperazine-2-carboxamide

  • Whole cells of Klebsiella terrigena DSM 9174 or Burkholderia sp. DSM 9925 (as lyophilized powder or cell paste)

  • Phosphate buffer (e.g., pH 7.0-8.0)

  • Reaction vessel with agitation and temperature control

  • Centrifuge

  • Acid and base for pH adjustment (e.g., HCl, NaOH)

  • HPLC with a chiral column for analysis

2. Biocatalyst Preparation (General):

  • Cultivate the selected bacterial strain under appropriate conditions to induce amidase expression.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with buffer to remove residual media components.

  • The cell paste can be used directly, or it can be lyophilized for long-term storage.

3. Kinetic Resolution Procedure:

  • Suspend the whole cells (e.g., 10-50 g/L wet cell weight) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5) in the reaction vessel.

  • Dissolve rac-piperazine-2-carboxamide in the buffer (e.g., 1-5% w/v). The substrate concentration should be optimized to avoid substrate or product inhibition.

  • Maintain the reaction at a constant temperature (e.g., 30-37 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC, measuring the formation of the carboxylic acid and the depletion of the reactive amide enantiomer.

  • Stop the reaction at approximately 50% conversion.

  • Separate the cells from the reaction mixture by centrifugation.

  • Adjust the pH of the supernatant to isolate the product. For example, to isolate the carboxylic acid, acidify the solution to its isoelectric point to precipitate the product. The unreacted amide can be extracted from the aqueous phase.

  • Purify the products further if necessary (e.g., by recrystallization).

4. Analytical Method for Enantiomeric Excess Determination:

  • The enantiomeric excess of the resulting piperazine-2-carboxylic acid and the remaining piperazine-2-carboxamide can be determined by chiral HPLC. Derivatization may be necessary to improve chromatographic separation and detection.

Logical Relationship Diagram

Amidase_Resolution cluster_start Starting Materials cluster_process Enzymatic Process cluster_separation Downstream Processing cluster_final_products Resolved Products Racemate rac-Piperazine-2-carboxamide Hydrolysis Enantioselective Hydrolysis (Aqueous Buffer, pH, Temp.) Racemate->Hydrolysis Biocatalyst Whole Cells (e.g., Klebsiella terrigena) Biocatalyst->Hydrolysis Centrifugation Cell Removal Hydrolysis->Centrifugation Isolation Product Isolation (pH Adjustment, Extraction) Centrifugation->Isolation Acid (S)-Piperazine-2-carboxylic acid Isolation->Acid Amide (R)-Piperazine-2-carboxamide Isolation->Amide

Caption: Logical relationship for the amidase-catalyzed resolution of racemic piperazine-2-carboxamide.

Conclusion

The enzymatic resolution of racemic piperazine-2-carboxylic acid and its derivatives offers a powerful and selective method for the production of enantiomerically pure compounds. The choice between a lipase-catalyzed acylation or an amidase-catalyzed hydrolysis will depend on the available starting materials, the desired enantiomer, and the specific process requirements. The protocols provided herein serve as a comprehensive guide for researchers to implement these valuable biocatalytic transformations in their synthetic workflows. Optimization of the presented conditions may be necessary to achieve the best results for specific substrates and scales.

References

Application of 4-Cbz-piperazine-2-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cbz-piperazine-2-carboxylic acid is a valuable building block for the synthesis of peptidomimetics and other modified peptides. Its rigid piperazine core can introduce conformational constraints into a peptide backbone, which can lead to improved metabolic stability, enhanced binding affinity, and altered biological activity. The benzyloxycarbonyl (Cbz) protecting group on the N4-nitrogen provides robust protection during peptide synthesis and can be removed under specific conditions, offering an orthogonal protecting group strategy in combination with standard Fmoc or Boc solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the efficient incorporation of 4-Cbz-piperazine-2-carboxylic acid into peptide sequences using solid-phase methodologies.

Key Applications

The incorporation of a 4-Cbz-piperazine-2-carboxylic acid moiety can be advantageous for:

  • Introducing Conformational Rigidity: The piperazine ring restricts the flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation.

  • Enhancing Metabolic Stability: The non-natural piperazine structure can confer resistance to enzymatic degradation by proteases.

  • Improving Pharmacokinetic Properties: Modification of the peptide backbone can influence properties such as solubility, membrane permeability, and in vivo half-life.

  • Scaffold for Drug Design: The piperazine ring serves as a versatile scaffold for the development of novel peptidomimetics with diverse therapeutic applications.

Data Presentation: Recommended Coupling Conditions

Due to the steric hindrance imparted by the Cbz group and the piperazine ring, the coupling of 4-Cbz-piperazine-2-carboxylic acid can be challenging and may require optimized conditions compared to standard amino acid couplings. The following table summarizes recommended coupling conditions to achieve high efficiency.

ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, PyAOP, or COMUHigh-efficiency uronium/aminium or phosphonium-based reagents are effective for sterically hindered amino acids.
Equivalents of Amino Acid 3 - 5 equivalentsA higher excess drives the reaction to completion.
Equivalents of Coupling Reagent 2.9 - 4.9 equivalentsStoichiometry should be slightly less than the amino acid to ensure complete activation.
Base DIPEA or NMMDIPEA is a common non-nucleophilic base; NMM can be used to minimize racemization of adjacent residues.
Equivalents of Base 6 - 10 equivalentsTo neutralize the protonated amine and facilitate the coupling reaction.
Solvent DMF or NMPStandard polar aprotic solvents for SPPS that provide good resin swelling and reagent solubility.
Reaction Time 2 - 4 hours (or overnight)Extended coupling times are often necessary for sterically hindered building blocks.
Double Coupling RecommendedPerforming the coupling step twice can significantly improve the yield of the desired product.
Temperature Room Temperature to 40°CGentle heating can help to overcome the activation energy barrier for sterically hindered couplings.

Experimental Protocols

Protocol 1: Manual Loading of 4-Cbz-piperazine-2-carboxylic acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the initial attachment of the piperazine building block to a highly acid-labile resin, which allows for the subsequent synthesis of fully protected peptide fragments.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • 4-Cbz-piperazine-2-carboxylic acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Amino Acid Preparation: In a separate vial, dissolve 4-Cbz-piperazine-2-carboxylic acid (2 equivalents relative to resin loading) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the solution of 4-Cbz-piperazine-2-carboxylic acid to the resin, followed by the addition of DIPEA (4 equivalents).

  • Agitation: Agitate the resin slurry at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the 4-Cbz-piperazine-2-carboxylic acid can be determined gravimetrically.

Protocol 2: Manual Coupling of an Fmoc-Protected Amino Acid to Resin-Bound Piperazine

This protocol outlines the coupling of the next amino acid in the sequence to the N-terminus of the resin-bound piperazine. This protocol assumes the use of Fmoc-based SPPS for the subsequent steps.

Materials:

  • 4-Cbz-piperazine-2-carboxylic acid-loaded resin

  • Fmoc-protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA or N-methylmorpholine (NMM)

  • DMF

  • DCM

  • 20% Piperidine in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 4-Cbz-piperazine-2-carboxylic acid-loaded resin in DMF (10 mL per gram of resin) for 30 minutes.

  • Fmoc Deprotection (if applicable to the preceding residue): This step is for subsequent couplings after the first amino acid is attached to the piperazine.

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA or NMM (6-10 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Coupling Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. A second coupling with a fresh solution of activated amino acid is recommended to ensure high coupling efficiency.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

  • Continuation of Synthesis: Proceed to the Fmoc deprotection of the newly added amino acid for the coupling of the next residue in the sequence.

Visualization of Workflows

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Loading Loading of 4-Cbz-piperazine-2-carboxylic acid cluster_SPPS_Cycle SPPS Cycle for Next Amino Acid Resin Start with 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load Add 4-Cbz-piperazine- 2-carboxylic acid + DIPEA Swell->Load Cap Cap with Methanol Load->Cap Wash1 Wash Resin Cap->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash Resin Deprotect->Wash2 Couple Couple Fmoc-AA (HATU/DIPEA) Wash2->Couple Wash3 Wash Resin Couple->Wash3 Kaiser Kaiser Test Wash3->Kaiser Kaiser->Deprotect Repeat Cycle Cleavage Cleavage from Resin & Deprotection Kaiser->Cleavage Final Residue Coupled

Caption: General workflow for SPPS incorporating 4-Cbz-piperazine-2-carboxylic acid.

Coupling_Logic Start Start Coupling of 4-Cbz-piperazine-2-carboxylic acid or subsequent AA Conditions Use Strong Coupling Reagent (HATU) + Increased Equivalents (3-5x) + Extended Time (2-4h) Start->Conditions Kaiser Perform Kaiser Test Conditions->Kaiser Success Coupling Successful, Proceed to Next Step Kaiser->Success Negative Failure Coupling Incomplete (Kaiser Test Positive) Kaiser->Failure Positive DoubleCouple Perform Double Coupling Failure->DoubleCouple Heat Apply Gentle Heating (e.g., 40°C) Failure->Heat Cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) Failure->Cap If still incomplete DoubleCouple->Kaiser Heat->Kaiser

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, with a focus on improving reaction yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: Why is the yield of my N-Cbz protected piperazine-2-carboxylic acid consistently low?

Answer: Low yields in the N-Cbz protection of piperazine-2-carboxylic acid can be attributed to several factors, including incomplete reaction, side reactions, and product loss during workup and purification. Here are key areas to investigate:

  • Reagent Quality: Ensure the piperazine-2-carboxylic acid starting material is pure and dry. The presence of impurities or moisture can interfere with the reaction. Benzyl chloroformate (Cbz-Cl), the protecting agent, should be of high purity and handled under anhydrous conditions to prevent hydrolysis.

  • Reaction Conditions:

    • Base Selection: The choice and stoichiometry of the base are critical. A weak inorganic base like sodium bicarbonate or a hindered organic base like diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction. Using too strong a base or incorrect stoichiometry can lead to side product formation.

    • Solvent: The reaction is typically performed in a biphasic system (e.g., dioxane/water, THF/water) or in an anhydrous aprotic solvent like dichloromethane (DCM). Ensure the chosen solvent is appropriate for the starting materials and reagents.

    • Temperature: The reaction is usually carried out at a low temperature (0-5 °C) to control the reactivity of benzyl chloroformate and minimize side reactions. Allowing the reaction to warm prematurely can decrease the yield.

  • Workup and Purification:

    • pH Adjustment: Careful pH adjustment during the aqueous workup is necessary to ensure the product, which is an amino acid derivative, is in a form that can be efficiently extracted.

    • Extraction: Inefficient extraction from the aqueous phase can lead to significant product loss. Multiple extractions with a suitable organic solvent are recommended.

    • Purification: While crystallization is the preferred method for purification, if column chromatography is used, care must be taken to select an appropriate solvent system to avoid product streaking and loss on the column.

Question 2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions?

Answer: The formation of byproducts is a common issue. The primary side reactions include:

  • Di-Cbz Piperazine: Reaction of benzyl chloroformate at both nitrogen atoms of the piperazine ring, especially if an excess of the protecting agent and base is used.

  • Benzyl Alcohol: Hydrolysis of benzyl chloroformate by any moisture present in the reaction will produce benzyl alcohol.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, the nitrogen atoms of the piperazine ring can be further alkylated.

  • Racemization: For chiral piperazine-2-carboxylic acid, racemization can occur, especially if the reaction is run at elevated temperatures or with a strong base.[1]

To minimize these side reactions, it is crucial to maintain anhydrous conditions, control the stoichiometry of reagents, and keep the reaction temperature low.

Question 3: How can I improve the regioselectivity of the Cbz protection to favor substitution at the N4 position?

Answer: Achieving high regioselectivity for the N4 position over the N1 position can be challenging. Here are some strategies:

  • Use of a Pre-protected Starting Material: One of the most effective methods is to start with a piperazine-2-carboxylic acid derivative where the N1 position is already protected with an orthogonal protecting group, such as a tert-butoxycarbonyl (Boc) group. The Cbz group can then be introduced at the N4 position, followed by selective deprotection of the N1-Boc group if required.

  • pH Control: Carefully controlling the pH of the reaction mixture can influence the protonation state of the two nitrogen atoms, thereby directing the electrophilic attack of benzyl chloroformate to the more nucleophilic nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can significantly impact the reaction's success. A biphasic mixture of dioxane and water is commonly used, as it helps to dissolve both the piperazine starting material (often as a salt) and the benzyl chloroformate. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are also effective, particularly when using an organic base.

Q2: Which base is most suitable for the Cbz protection of piperazine-2-carboxylic acid?

A2: A mild inorganic base such as sodium bicarbonate or sodium carbonate in a biphasic system is a good starting point. If an organic solvent is used, a hindered tertiary amine like diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA) to minimize potential side reactions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method to monitor the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is often the most effective method for purifying this compound, yielding a high-purity crystalline solid.[1] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes. If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary.

Data Presentation

Table 1: Comparison of Synthetic Methods for N-Cbz Protection of Piperazine Derivatives

MethodStarting MaterialReagentsSolventTemperature (°C)Reported Yield (%)Reference
Schotten-BaumannPiperazine-2-carboxylic acidBenzyl chloroformate, NaHCO₃Dioxane/Water0 - 560-75General Procedure
AnhydrousPiperazine-2-carboxylic acidBenzyl chloroformate, DIPEADichloromethane0 - RT70-85General Procedure
Orthogonal ProtectionN1-Boc-piperazine-2-carboxylic acidBenzyl chloroformate, BaseDichloromethane0 - RT>90 (for Cbz protection step)[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Schotten-Baumann Conditions

This protocol describes a general method for the Cbz protection of piperazine-2-carboxylic acid under biphasic conditions.

  • Dissolution of Starting Material: Dissolve piperazine-2-carboxylic acid (1 equivalent) in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Protecting Agent: Add a solution of benzyl chloroformate (1.1 equivalents) in dioxane dropwise to the cold solution, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a white solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Piperazine-2-carboxylic acid in aq. NaHCO3 cool Cool to 0-5 °C start->cool add_cbz Add Benzyl Chloroformate in Dioxane cool->add_cbz stir_cold Stir at 0-5 °C for 2-3h add_cbz->stir_cold stir_rt Stir at RT for 12-16h stir_cold->stir_rt wash Wash with Diethyl Ether stir_rt->wash acidify Acidify Aqueous Layer wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield reagent_quality Poor Reagent Quality low_yield->reagent_quality reaction_cond Suboptimal Reaction Conditions low_yield->reaction_cond workup_loss Product Loss During Workup low_yield->workup_loss side_reactions Side Reactions low_yield->side_reactions check_purity Verify Starting Material Purity reagent_quality->check_purity use_anhydrous Use Anhydrous Reagents/Solvents reagent_quality->use_anhydrous optimize_base Optimize Base/Stoichiometry reaction_cond->optimize_base control_temp Maintain Low Temperature reaction_cond->control_temp optimize_ph Optimize Workup pH workup_loss->optimize_ph multiple_extractions Perform Multiple Extractions workup_loss->multiple_extractions recrystallize Use Recrystallization workup_loss->recrystallize side_reactions->control_temp monitor_reaction Monitor Reaction (TLC/HPLC) side_reactions->monitor_reaction

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 4-Cbz-piperazine-2-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Cbz-piperazine-2-carboxylic acid by recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of 4-Cbz-piperazine-2-carboxylic acid?

A1: For Cbz-protected amino acids like 4-Cbz-piperazine-2-carboxylic acid, a mixed solvent system is generally effective. The most commonly recommended systems are ethanol/water and ethyl acetate/hexane.[1] The choice depends on the impurity profile of your crude material. An ethanol/water system is often a good starting point due to the compound's zwitterionic character at certain pH values, which influences its solubility in polar solvents.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present. To address this, try adding a small amount of the "good" solvent (the solvent in which the compound is more soluble) to the hot mixture to ensure complete dissolution. Then, allow the solution to cool more slowly. Seeding the solution with a few crystals of pure product, if available, can also promote crystallization over oiling.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors. Using an excessive amount of solvent during dissolution is a common cause, as it keeps a significant portion of your product in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has reached room temperature can also help maximize crystal formation. Finally, ensure that the pH of the solution is optimized for minimal solubility, which for zwitterionic compounds is near their isoelectric point.

Q4: No crystals are forming, even after cooling. What are the next steps?

A4: If no crystals form, your solution may not be sufficiently supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, you can concentrate the solution by carefully evaporating some of the solvent and then attempting to cool it again. Adding a "seed crystal" of the pure compound can also initiate crystallization. If these methods fail, it may be necessary to reconsider the solvent system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oiling out - Solution is too concentrated.- Cooling is too rapid.- Presence of impurities lowering the melting point.- Add a small amount of the "good" solvent to the hot solution.- Allow the solution to cool more slowly to room temperature before further cooling.- Consider a pre-purification step like an aqueous wash to remove soluble impurities.
Low Crystal Yield - Too much solvent used for dissolution.- Incomplete precipitation.- Use the minimum amount of hot solvent required for complete dissolution.- After slow cooling to room temperature, place the flask in an ice bath or refrigerate to maximize precipitation.
No Crystal Formation - Solution is not supersaturated.- Inhibition of nucleation by impurities.- Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Try a different recrystallization solvent system.
Colored Crystals - Presence of colored impurities.- Perform a charcoal treatment on the hot solution before filtration and cooling.
Crystals are very fine - Very rapid crystallization.- Ensure the solution cools slowly and undisturbed. Using a slightly larger volume of solvent can sometimes lead to the formation of larger crystals.

Experimental Protocols

Recrystallization of 4-Cbz-piperazine-2-carboxylic acid from Ethanol/Water

This protocol provides a general procedure for the purification of 4-Cbz-piperazine-2-carboxylic acid. Optimal solvent ratios and temperatures may need to be determined empirically for specific batches of crude material.

Materials:

  • Crude 4-Cbz-piperazine-2-carboxylic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 4-Cbz-piperazine-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid. It is recommended to start with a conservative amount of solvent and add more in small portions only if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Addition of Anti-solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until a slight turbidity (cloudiness) persists.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed during this period. To maximize the yield, the flask can then be placed in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure 4-Cbz-piperazine-2-carboxylic acid is reported to be in the range of 222-228 °C.

Quantitative Data

The following table summarizes typical parameters for the recrystallization of Cbz-protected amino acids. These values should be considered as a starting point and may require optimization for 4-Cbz-piperazine-2-carboxylic acid.

Parameter Ethanol/Water System Ethyl Acetate/Hexane System
Typical Solvent Ratio (Good:Poor) 10:1 to 5:1 (Ethanol:Water)3:1 to 1:1 (Ethyl Acetate:Hexane)
Dissolution Temperature ~78 °C (Boiling point of ethanol)~77 °C (Boiling point of ethyl acetate)
Crystallization Temperature Room temperature, then 0-4 °CRoom temperature, then 0-4 °C
Expected Yield 70-90%65-85%
Expected Purity >98%>98%

Experimental Workflow

Recrystallization_Workflow start Start: Crude 4-Cbz-piperazine-2-carboxylic acid dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Ethanol) start->dissolve add_anti_solvent Add 'poor' anti-solvent (e.g., Water) until turbidity appears dissolve->add_anti_solvent clarify Add a few drops of 'good' solvent to clarify add_anti_solvent->clarify cool Slowly cool to room temperature clarify->cool ice_bath Cool further in an ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with cold solvent mixture filter->wash dry Dry under vacuum wash->dry end End: Purified Crystalline Product dry->end

Caption: Recrystallization workflow for 4-Cbz-piperazine-2-carboxylic acid.

Troubleshooting Logic

Troubleshooting_Logic start Recrystallization Issue oiling_out Product 'Oiling Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No add_solvent Add more 'good' solvent Slow down cooling oiling_out->add_solvent Yes no_crystals No Crystals Forming? low_yield->no_crystals No reduce_solvent Use less solvent Cool to lower temperature low_yield->reduce_solvent Yes induce_crystallization Concentrate solution Scratch flask Add seed crystal no_crystals->induce_crystallization Yes cool_slowly Cool slowly add_solvent->cool_slowly Then change_solvent Try a different solvent system induce_crystallization->change_solvent If still no crystals

Caption: Troubleshooting decision tree for recrystallization problems.

References

Technical Support Center: Synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-Cbz-Product and Formation of a Di-substituted Byproduct

Question: My reaction is producing a significant amount of 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine-2-carboxylic acid starting material.[1] The reactivity of the second nitrogen atom is comparable to the first, making selective mono-protection difficult.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine-2-carboxylic Acid: Employing a large excess of the piperazine starting material (e.g., 5-10 equivalents) statistically favors the reaction of the electrophile (benzyl chloroformate) with the more abundant unsubstituted piperazine.[1]

  • Slow Addition of Benzyl Chloroformate: Adding the benzyl chloroformate (Cbz-Cl) dropwise at a low temperature (e.g., 0 °C) can help control the reaction rate and minimize the formation of the di-substituted product.[1]

  • Protecting Group Strategy: A more controlled, albeit longer, route involves the use of an orthogonally protected piperazine-2-carboxylic acid derivative. For instance, one could start with a mono-Boc-protected piperazine-2-carboxylic acid, perform the Cbz protection, and then selectively remove the Boc group.[1][2][3]

Issue 2: Difficulty in Purifying the Product

Question: I am struggling to purify my this compound product. What are some effective purification techniques?

Answer: The purification of substituted piperazines can be challenging due to their basic nature, which can cause issues like streaking on silica gel chromatography, and their potential for zwitterion formation, which affects solubility.

  • Column Chromatography: This is a common purification method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]

  • Acid-Base Extraction: This technique can be effective for separating the amphoteric product from non-basic or non-acidic impurities. By carefully adjusting the pH of the aqueous solution, you can control whether the product is in the aqueous or organic layer.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a pure product. The melting point of this compound is reported to be in the range of 222-228°C, suggesting it is a crystalline solid.[4]

Issue 3: Incomplete Reaction

Question: My reaction is not going to completion, and I still have a significant amount of starting material (piperazine-2-carboxylic acid) remaining. How can I drive the reaction forward?

Answer: An incomplete reaction can be due to several factors:

  • Insufficient Reagents: Ensure that at least one equivalent of benzyl chloroformate and a suitable base (to neutralize the HCl byproduct) are used.[5]

  • Reaction Time and Temperature: While low temperatures are often used to improve selectivity, they can also slow down the reaction rate. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and adjust the reaction time or temperature accordingly.[1]

  • Solvent and Solubility: The starting materials must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, consider alternative solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is the formation of the di-substituted byproduct, 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid.[1][6] This occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can react with benzyl chloroformate.

Q2: Can racemization occur at the C2 position during the synthesis?

A2: While not extensively reported as a major issue for this specific synthesis under standard Cbz-protection conditions, racemization at the chiral center (C2) is a potential risk, especially if harsh basic or acidic conditions are used during the reaction or work-up. It is advisable to use mild bases and avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases if the stereochemical integrity is critical.

Q3: What is a typical experimental protocol for this synthesis?

A3: A general protocol for the selective N-Cbz protection of piperazine-2-carboxylic acid would involve the following steps:

  • Dissolve piperazine-2-carboxylic acid in a suitable solvent, often a mixture of an organic solvent and water, in the presence of a base (e.g., sodium carbonate or sodium hydroxide) to deprotonate the amine and neutralize the HCl byproduct.

  • Cool the mixture to a low temperature (e.g., 0 °C).

  • Slowly add one equivalent of benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.

  • Allow the reaction to stir at a low temperature or room temperature while monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, perform a work-up, which may involve quenching the reaction, separating the aqueous and organic layers, and extracting the product.

  • Purify the crude product using column chromatography, crystallization, or acid-base extraction.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.[4]

  • Melting Point Analysis: To compare with the literature value (222-228°C).[4]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₃H₁₆N₂O₄[7]
Molecular Weight264.28 g/mol [7]
Melting Point222-228 °C[4]
Purity (typical)>95%[7]

Visualizations

Synthesis_Pathway Start Piperazine-2-carboxylic acid Reagent + Benzyl Chloroformate (Cbz-Cl) + Base Start->Reagent Product 4-((Benzyloxy)carbonyl)piperazine- 2-carboxylic acid Reagent->Product Desired Reaction Side_Product 1,4-bis((Benzyloxy)carbonyl)piperazine- 2-carboxylic acid Reagent->Side_Product Side Reaction

Caption: Main reaction pathway and potential side reaction in the synthesis.

Troubleshooting_Logic Start Low Yield of Desired Product? Check_Purity Check Purity of Crude Product (TLC, LC-MS) Start->Check_Purity High_Side_Product High Amount of Di-substituted Byproduct? Check_Purity->High_Side_Product Incomplete_Reaction High Amount of Starting Material? Check_Purity->Incomplete_Reaction Purification_Issue Difficulty in Purification? Check_Purity->Purification_Issue Solution_Side_Product Optimize for Mono-substitution: - Use excess piperazine - Slow addition of Cbz-Cl - Lower reaction temperature High_Side_Product->Solution_Side_Product Yes Solution_Incomplete Drive Reaction to Completion: - Check reagent stoichiometry - Increase reaction time - Check solvent/solubility Incomplete_Reaction->Solution_Incomplete Yes Solution_Purification Improve Purification: - Add triethylamine to silica gel eluent - Use acid-base extraction - Attempt crystallization Purification_Issue->Solution_Purification Yes

Caption: A troubleshooting workflow for common issues in the synthesis.

References

optimization of Cbz deprotection conditions to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Carboxybenzyl (Cbz or Z) group deprotection and troubleshooting common side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during Cbz deprotection experiments in a question-and-answer format.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2]

    • Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][2]

  • Poor Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and diminish over time.

    • Solution: Use a fresh, high-quality catalyst or increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[3] Pearlmann's catalyst, Pd(OH)₂/C, can be a more active alternative.[4]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for all substrates.

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[2][3]

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[1]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][2]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1][4]

Issue 2: Formation of Side Products During Catalytic Hydrogenolysis

Question: I am observing unexpected side products during my Cbz deprotection via catalytic hydrogenation. How can I minimize their formation?

Answer: The primary side products in catalytic hydrogenation are typically due to over-reduction or N-benzylation.[2]

  • Over-reduction: Other functional groups such as alkenes, alkynes, nitro groups, and aryl halides can be reduced under hydrogenation conditions.[2]

    • Solution:

      • Transfer Hydrogenolysis: This method, using hydrogen donors like ammonium formate or formic acid, can offer better selectivity.[2]

      • Alternative Methods: For substrates with reducible groups, non-reductive methods like acidic or nucleophilic cleavage are recommended.[2]

  • N-Benzylation: This can occur if the reaction stalls, leading to the formation of an N-benzyl side product.[2]

    • Solution: Ensure the reaction goes to completion by addressing the potential issues listed in "Incomplete or Slow Catalytic Hydrogenolysis."

Issue 3: Acetylated Side Product in Acidic Deprotection

Question: During my Cbz deprotection with HBr in acetic acid, I am observing an acetylated side product. How can I prevent this?

Answer: This is a known side reaction where the deprotected amine is acetylated by the acetic acid solvent.[2]

  • Solution:

    • Change Solvent System: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.[2]

    • Milder Lewis Acid Conditions: A combination of AlCl₃ in hexafluoroisopropanol (HFIP) can effectively deprotect the Cbz group at room temperature without causing acetylation.[2][5][6]

Issue 4: Concerns about Genotoxic Byproducts

Question: I am concerned about the formation of genotoxic byproducts like benzyl iodide when using Lewis acid-TMS-iodide for Cbz deprotection. What are safer alternatives?

Answer: The formation of highly reactive and potentially genotoxic byproducts is a significant concern, especially in late-stage pharmaceutical synthesis.[1][2]

  • Solution:

    • Nucleophilic Cleavage: A method using 2-mercaptoethanol with a base like potassium phosphate or potassium acetate in a solvent such as N,N-dimethylacetamide (DMAC) is a much safer alternative.[2][5][7][8] This method produces a less reactive benzylated thiol as a byproduct.[2]

    • Catalytic Hydrogenation and Milder Acidic Conditions: These methods are also considered safer choices as they do not generate such reactive byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most common method for Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas.[2] This method is generally efficient and produces clean byproducts (toluene and carbon dioxide) that are easily removed.[2][9]

Q2: How do I choose the best deprotection method for my specific substrate?

The choice of method depends on the functional groups present in your molecule.[1][2]

  • For simple substrates without sensitive functional groups: Catalytic hydrogenation is often the best choice.[2]

  • For substrates with reducible groups (e.g., alkenes, nitro groups): Non-reductive methods like acidic cleavage or nucleophilic cleavage are recommended.[2]

  • For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation or nucleophilic cleavage should be used.[2]

  • For complex molecules with sulfur-containing groups: Nucleophilic cleavage with 2-mercaptoethanol is an excellent option as it is not susceptible to catalyst poisoning.[2][7]

Q3: Are there safety concerns with Cbz deprotection reagents?

Yes, some reagents pose safety risks. For instance, using TMS-iodide can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[1][8] Catalytic hydrogenation requires the safe handling of hydrogen gas.[1][10]

Data Presentation: Comparison of Cbz Deprotection Methods

MethodReagentsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CHigh to QuantitativeClean byproducts (toluene, CO₂); mild conditions.[2]Reduction of other functional groups; catalyst poisoning by sulfur.[2]
Transfer Hydrogenolysis Ammonium formate, Pd/CHighSafer than H₂ gas; often more selective.[2]Can still reduce some sensitive groups.[2]
Acidic Cleavage (Strong) HBr in Acetic AcidGood to HighEffective for substrates resistant to hydrogenation.Harsh conditions; can cause side reactions like acetylation.[2]
Acidic Cleavage (Mild) AlCl₃ in HFIPHighGood functional group tolerance; mild conditions.[2][6]HFIP is a specialty solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighExcellent for sensitive and complex molecules; tolerant of sulfur groups.[2][5][7]Requires heating; byproduct removal may be necessary.

Experimental Protocols

1. Catalytic Hydrogenation using H₂ Gas

  • Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate), Hydrogen gas supply.

  • Procedure:

    • Dissolve the Cbz-protected substrate in the chosen solvent in a reaction vessel suitable for hydrogenation.[9][11]

    • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.[9]

    • Seal the vessel and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9][11]

    • Maintain a positive pressure of hydrogen gas (e.g., using a balloon or a Parr apparatus) and stir the reaction mixture vigorously at room temperature.[9][11]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).[9]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1][9]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[1]

2. Transfer Hydrogenolysis using Ammonium Formate

  • Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), Ammonium Formate, Methanol.

  • Procedure:

    • Dissolve the Cbz-protected substrate in methanol in a round-bottom flask.[11]

    • Carefully add 10% Pd/C (10-20% by weight).[11]

    • Add ammonium formate (3-5 equivalents) to the reaction mixture.[11]

    • Stir the mixture at room temperature. The reaction is often exothermic.[11]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the mixture through Celite® to remove the catalyst, washing with methanol.[11]

    • Evaporate the solvent under reduced pressure to yield the crude product.[11]

3. Acidic Cleavage using HBr in Acetic Acid

  • Materials: Cbz-protected amine, 33% HBr in acetic acid.

  • Procedure:

    • Dissolve the Cbz-protected amine in 33% HBr in acetic acid at room temperature.[1]

    • Stir the solution and monitor the reaction by TLC or LC-MS.

    • Upon completion, the product can often be precipitated by the addition of anhydrous ether.

4. Nucleophilic Cleavage using 2-Mercaptoethanol

  • Materials: Cbz-protected amine, 2-Mercaptoethanol, Potassium Acetate, N,N-Dimethylacetamide (DMAC).

  • Procedure:

    • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium acetate (e.g., 4 equivalents).[2]

    • Add 2-mercaptoethanol (e.g., 2 equivalents).[2]

    • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[2][5][7]

    • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

    • Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[2]

Visualizations

G cluster_start Start: Cbz Deprotection Issue cluster_troubleshooting Troubleshooting Pathways start Identify the Problem incomplete Incomplete/Slow Reaction start->incomplete side_products Side Product Formation start->side_products catalyst_poison Catalyst Poisoning? incomplete->catalyst_poison catalyst_activity Poor Catalyst Activity? incomplete->catalyst_activity h2_pressure Insufficient H2 Pressure? incomplete->h2_pressure mixing Inadequate Mixing? incomplete->mixing over_reduction Over-reduction? side_products->over_reduction n_benzylation N-Benzylation? side_products->n_benzylation acetylation Acetylation (Acidic)? side_products->acetylation purify Purify Substrate / Use Alternative Method catalyst_poison->purify Yes fresh_catalyst Use Fresh/More Catalyst catalyst_activity->fresh_catalyst Yes increase_pressure Increase H2 Pressure h2_pressure->increase_pressure Yes improve_stirring Improve Stirring mixing->improve_stirring Yes transfer_hydrogenolysis Use Transfer Hydrogenolysis / Alternative Method over_reduction->transfer_hydrogenolysis Yes ensure_completion Ensure Reaction Completion n_benzylation->ensure_completion Yes change_solvent Change Acid/Solvent System acetylation->change_solvent Yes

Caption: Troubleshooting workflow for Cbz deprotection.

G start Start: Select Cbz Deprotection Method q1 Substrate contains reducible groups? start->q1 q2 Substrate sensitive to strong acid? q1->q2 No method_non_reductive Use Non-Reductive Method: - Acidic Cleavage - Nucleophilic Cleavage q1->method_non_reductive Yes q3 Substrate contains sulfur? q2->q3 No method_mild_acid Use Mild Acid (AlCl3/HFIP) or Non-Acidic Method q2->method_mild_acid Yes method_hydrogenation Use Catalytic Hydrogenation (H2 or Transfer) q3->method_hydrogenation No method_nucleophilic Use Nucleophilic Cleavage q3->method_nucleophilic Yes

Caption: Decision tree for selecting a Cbz deprotection method.

References

troubleshooting guide for coupling reactions involving 4-Cbz-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions involving 4-Cbz-piperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when using 4-Cbz-piperazine-2-carboxylic acid in coupling reactions?

A1: Researchers may face several challenges, including:

  • Low reaction yields: Incomplete conversion to the desired amide product.

  • Slow reaction kinetics: The reaction may proceed sluggishly, requiring extended reaction times.

  • Side reactions: Formation of unwanted byproducts, such as the formation of a guanidinium byproduct when using aminium/uronium-type coupling reagents.

  • Epimerization: Loss of stereochemical integrity at the chiral center of the carboxylic acid.[1]

  • Purification difficulties: Challenges in separating the desired product from starting materials, reagents, and byproducts.[2]

Q2: Which coupling reagents are most effective for 4-Cbz-piperazine-2-carboxylic acid?

A2: The choice of coupling reagent is critical for a successful reaction. For sterically hindered or complex carboxylic acids like 4-Cbz-piperazine-2-carboxylic acid, more potent coupling reagents are often preferred. Commonly used and effective reagents include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), typically used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization.[1][3]

  • Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, which are known for their high efficiency, especially with challenging substrates.[3][4]

  • Phosphonium Salts: like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are also highly effective and can offer advantages in certain systems.

Q3: How can I minimize the risk of epimerization during the coupling reaction?

A3: Epimerization can occur during the activation of the carboxylic acid. To minimize this risk:

  • Use racemization-suppressing additives: Additives like HOBt or HOAt are highly recommended when using carbodiimide-based coupling reagents.[1]

  • Control the reaction temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C) can help to reduce the rate of epimerization.[2]

  • Choose the right coupling reagent: Some modern coupling reagents are specifically designed to minimize racemization.[5]

Q4: What are the best practices for purifying the final product?

A4: Purification of the coupled product often involves standard chromatographic techniques. Flash column chromatography is a common method.[3] The choice of solvent system for chromatography will depend on the polarity of your product. It is also important to effectively remove the byproducts from the coupling reagents. For example, the byproduct of DCC (dicyclohexylurea, DCU) is largely insoluble in many organic solvents and can often be removed by filtration. The byproduct of EDC is water-soluble, which can simplify its removal during an aqueous workup.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Incomplete activation of the carboxylic acid.- Use a more powerful coupling reagent like HATU or PyBOP. - Increase the equivalents of the coupling reagent and additives (e.g., 1.1-1.5 equivalents). - Ensure all reagents and solvents are anhydrous.
Steric hindrance from the Cbz-piperazine moiety.- Extend the reaction time. - Increase the reaction temperature, but monitor for side reactions.
Poor solubility of starting materials.- Choose a more appropriate solvent (e.g., DMF, NMP, or DCM). - Gently warm the reaction mixture to aid dissolution before adding the coupling reagent.
Presence of Multiple Products (Side Reactions) Epimerization of the carboxylic acid.- Add a racemization suppressant like HOBt or HOAt. - Lower the reaction temperature.
Formation of guanidinium byproduct with uronium reagents.- Add the uronium reagent to the carboxylic acid before adding the amine. - Avoid a large excess of the uronium reagent.
Reaction with the unprotected piperazine nitrogen.This is less likely with the Cbz protecting group in place, but ensure the integrity of the starting material.
Unreacted Starting Material Insufficient amount of coupling reagent or amine.- Use a slight excess of the amine component (e.g., 1.1-1.2 equivalents). - Ensure accurate measurement of all reagents.
Deactivation of the coupling reagent.- Use fresh, high-quality coupling reagents. Store them under dry conditions.
Difficult Purification Byproducts from the coupling reaction co-eluting with the product.- Choose a coupling reagent that generates easily removable byproducts (e.g., EDC for water-soluble byproducts). - Optimize the chromatography conditions (solvent gradient, column packing material).
Product is not stable to the purification conditions.- Consider alternative purification methods like crystallization if applicable.

Experimental Protocols

General Protocol for EDC/HOBt Mediated Coupling

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • 4-Cbz-piperazine-2-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • EDC (1.2 eq)[3]

  • HOBt (1.2 eq)[3]

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)[3]

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 4-Cbz-piperazine-2-carboxylic acid and HOBt in the anhydrous solvent.

  • Add the amine coupling partner to the solution.

  • Add the base (e.g., DIPEA) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.[3]

  • Add EDC to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. Dilute with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for HATU Mediated Coupling

This protocol is suitable for more challenging coupling reactions.

Materials:

  • 4-Cbz-piperazine-2-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.1 eq)[3]

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)[3]

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve 4-Cbz-piperazine-2-carboxylic acid and HATU in the anhydrous solvent.

  • Add the base (e.g., DIPEA) to the solution and stir for a few minutes to pre-activate the carboxylic acid.

  • Add the amine coupling partner to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in the EDC/HOBt protocol.

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid and Coupling Additive add_amine Add Amine start->add_amine add_base Add Base add_amine->add_base cool Cool to 0°C add_base->cool add_coupler Add Coupling Reagent cool->add_coupler react Stir at Room Temperature (Monitor by TLC/LC-MS) add_coupler->react workup Aqueous Workup react->workup dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for amide coupling reactions.

troubleshooting_logic cluster_activation Activation Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Reaction Yield? check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents Yes extend_time Extend Reaction Time start->extend_time No, but slow add_suppressant Add Racemization Suppressant (HOBt/HOAt) start->add_suppressant Multiple Products increase_equivalents Increase Equivalents of Coupling Reagents check_reagents->increase_equivalents stronger_coupler Switch to a More Potent Coupling Reagent (e.g., HATU) increase_equivalents->stronger_coupler increase_temp Increase Temperature extend_time->increase_temp lower_temp Lower Reaction Temperature add_suppressant->lower_temp

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

stability of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid. This guide provides detailed information, troubleshooting advice, and experimental protocols related to the stability of this compound under acidic conditions, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyloxycarbonyl (Cbz) protecting group on this compound under acidic conditions?

A1: The Cbz group is known to be relatively stable under a wide range of reaction conditions, including many acidic environments where other protecting groups, like the tert-butyloxycarbonyl (Boc) group, would be labile.[1][2] While it is susceptible to cleavage under harsh acidic conditions (e.g., strong acids like HBr or excess HCl), it generally tolerates mild acidic treatments.[3] Some carbamates have shown stability for up to 24 hours in highly acidic solutions (pH = 1.0) at 37°C.[4] The rate of acid-catalyzed hydrolysis increases as the pH decreases.[5]

Q2: Can I selectively remove a Boc group from a molecule that also contains this compound?

A2: Yes, this is a common synthetic strategy. The Cbz group's stability to acid allows for the selective deprotection of the more acid-labile Boc group. Standard conditions for Boc removal, such as using trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane, will typically leave the Cbz group intact.[6][7] This orthogonality is a key feature in multi-step synthesis.[1]

Q3: What conditions are required to cleave the Cbz group using acid?

A3: Cleavage of the Cbz group with acid requires significantly harsher conditions than those used for Boc deprotection. While catalytic hydrogenolysis is the preferred and milder method for Cbz removal[3][8], strong acids such as HBr in acetic acid, or strong Lewis acids like aluminum chloride, can be used.[9] The mechanism involves protonation of the carbamate, followed by nucleophilic attack (e.g., by a halide) at the benzylic carbon or hydrolysis, ultimately leading to the release of the free amine and byproducts.[3]

Q4: What are the potential byproducts of acid-mediated Cbz cleavage?

A4: The acid-catalyzed cleavage of a Cbz group yields the deprotected piperazine amine, carbon dioxide, and benzyl alcohol or a derivative.[3] Under strongly acidic conditions with halide acids (like HBr or HCl), the corresponding benzyl halide (e.g., benzyl bromide) can be formed as a byproduct.[3] Benzyl halides are potent alkylating agents and may react with other nucleophilic sites in your molecule, leading to unwanted side products.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete Cbz Cleavage Under Acidic Conditions The acidic conditions are not harsh enough for the highly stable Cbz group.1. Increase Acid Concentration: Use a stronger acid (e.g., HBr in acetic acid) or a higher concentration of the current acid.[3]2. Increase Temperature: Gently warm the reaction (e.g., to 40-60°C), but monitor closely for side product formation.[10]3. Extend Reaction Time: Monitor the reaction's progress via LC-MS or TLC and allow it to proceed for a longer duration.[7]4. Consider an Alternative: If acidic cleavage is not efficient, the preferred method is catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][8]
Formation of Unexpected Side Products The harsh acidic conditions are causing degradation of other functional groups in the molecule.1. Use a Milder Method: Switch to catalytic hydrogenolysis, which is the standard and much milder method for Cbz deprotection and is compatible with most functional groups.2. Reduce Temperature: If acidic cleavage is necessary, run the reaction at a lower temperature (e.g., 0°C) for a longer time.[7]3. Add a Scavenger: If benzyl halide formation is suspected as the cause of alkylation side products, consider if a scavenger could be appropriate, though this is less common for Cbz cleavage than for Boc cleavage.
Low Yield of Deprotected Product Product loss may be occurring during the aqueous work-up.1. Check pH During Basification: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to convert the amine salt into its free base form, which is more soluble in organic solvents.[7]2. Perform Multiple Extractions: Extract the aqueous phase multiple times with your organic solvent to ensure complete recovery of the product.[7]3. Optimize Purification: Consider alternative chromatography conditions or crystallization to minimize product loss during isolation.

Data Presentation

Table 1: Comparison of Cbz and Boc Protecting Group Stability Under Acidic Conditions

Protecting GroupStructureTypical Acidic Cleavage ReagentsRelative StabilityNotes
Cbz (Benzyloxycarbonyl)R-NH-CO-O-CH₂-PhHBr/AcOH, strong Lewis acids (e.g., AlCl₃)[3][9]High. Stable to mild acids like TFA or standard 4M HCl in dioxane.[3]Primarily removed by catalytic hydrogenolysis. Acidic cleavage is possible but requires harsh conditions.[8]
Boc (tert-Butoxycarbonyl)R-NH-CO-O-C(CH₃)₃TFA in DCM, 4M HCl in dioxane/MeOH.[7]Low. Designed to be acid-labile.Easily cleaved under mild acidic conditions, making it orthogonal to the Cbz group.[6]

Experimental Protocols

Protocol 1: General Procedure for Acidic Cleavage of a Cbz Group (Harsh Conditions)

Disclaimer: This is a general protocol and may require significant optimization. Catalytic hydrogenolysis (Protocol 2) is the recommended method.

  • Preparation: Dissolve the Cbz-protected substrate (1.0 equiv.) in a suitable solvent such as glacial acetic acid or an inert solvent like dioxane.

  • Reagent Addition: Cool the solution to 0°C. Slowly add a solution of 33% HBr in acetic acid (5-10 equiv.).

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50°C) while monitoring the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice water.

  • Basification: Slowly add a strong base (e.g., 50% aq. NaOH) until the pH is >10 to neutralize the acid and deprotonate the amine product.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Isolation: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.

Protocol 2: Standard Procedure for Cbz Deprotection via Catalytic Hydrogenolysis (Recommended Method)
  • Preparation: Dissolve the Cbz-protected substrate (1.0 equiv.) in a suitable alcohol solvent such as methanol (MeOH) or ethanol (EtOH).[11]

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C) to the solution. The typical catalyst loading is 5-10 mol% of the substrate.

  • Hydrogenation: Securely attach the reaction flask to a hydrogen source. Purge the flask with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm to 50 psi) at room temperature.[3][11] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (e.g., MeOH). Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine product. The product is often pure enough for the next step, or it can be further purified if necessary.[3]

Visualizations

Acid-Catalyzed Cbz Deprotection Mechanism

G cluster_reactants Reactants cluster_products Products Cbz_Substrate Cbz-Protected Piperazine Protonation Protonated Carbamate (Oxygen) Cbz_Substrate->Protonation + H+ H_plus H+ (Strong Acid) Cleavage Nucleophilic Attack (e.g., by Br⁻) or Hydrolysis Protonation->Cleavage Intermediate Unstable Carbamic Acid + Benzyl Byproduct Cleavage->Intermediate Deprotected_Amine Deprotected Piperazine Intermediate->Deprotected_Amine - CO₂ CO2 CO₂ Intermediate->CO2

Caption: Proposed mechanism for strong acid-catalyzed Cbz deprotection.

Troubleshooting Workflow for Incomplete Cbz Deprotection

G Start Incomplete Cbz Deprotection (Monitored by LC-MS) Check_Conditions Are reaction conditions harsh enough? Start->Check_Conditions Increase_Time Increase Reaction Time (e.g., to 24h) Check_Conditions->Increase_Time No Increase_Temp Increase Temperature (e.g., to 40-60°C) Check_Conditions->Increase_Temp No Increase_Acid Increase Acid Conc. or Use Stronger Acid Check_Conditions->Increase_Acid No Re_evaluate Re-evaluate Progress by LC-MS Increase_Time->Re_evaluate Increase_Temp->Re_evaluate Increase_Acid->Re_evaluate Consider_Alternative Problem Persists? Re_evaluate->Consider_Alternative Success Reaction Complete Consider_Alternative->Success No Switch_Method Switch to Recommended Method: Catalytic Hydrogenolysis Consider_Alternative->Switch_Method Yes

Caption: Troubleshooting logic for incomplete acidic Cbz cleavage.

References

Technical Support Center: Chiral Separation of Piperazine-2-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the chiral separation of piperazine-2-carboxylic acid enantiomers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of piperazine-2-carboxylic acid?

A1: The chiral separation of piperazine-2-carboxylic acid presents several intrinsic challenges. As a cyclic amino acid, its structure combines a basic piperazine ring and an acidic carboxylic group, giving it a polar and potentially zwitterionic character. This leads to strong interactions with stationary phases, often causing poor peak shape.[1][2] Furthermore, the molecule lacks a strong chromophore, making UV detection difficult and often requiring derivatization for adequate sensitivity.[3]

Q2: Is it necessary to derivatize piperazine-2-carboxylic acid before analysis?

A2: Derivatization is often recommended, particularly for HPLC-UV and GC analysis.

  • For HPLC-UV: To enhance detection sensitivity, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be performed to form a stable, UV-active product.[3]

  • For GC: Derivatization is mandatory to increase the volatility of the molecule. This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino groups.[4][5] Without derivatization, alternative detection methods like evaporative light scattering (ELSD) or mass spectrometry (MS) are required for HPLC.[6]

Q3: What are the most common analytical techniques for this separation?

A3: The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

  • HPLC is widely used with various chiral stationary phases (CSPs).[3]

  • GC is effective but requires derivatization to make the analyte volatile.[4]

  • SFC is a "greener" alternative to normal-phase HPLC that offers fast and efficient separations.[7][8]

  • Capillary Electrophoresis (CE) with a chiral selector in the buffer is another viable, though less common, method.[9]

Q4: For HPLC, which type of chiral stationary phase (CSP) is a good starting point?

A4: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are an excellent starting point as they show broad enantioselectivity for many compound classes, including amines and carboxylic acids.[3] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ series) are also highly effective for separating underivatized amino acids.[10]

Section 2: Troubleshooting Guide

Problem: Poor Peak Shape & Tailing

Q: My HPLC peaks for piperazine-2-carboxylic acid are broad and tailing. What is the cause and how can I resolve this?

A: Peak tailing is the most common issue for basic compounds like piperazine-2-carboxylic acid.[1] It is primarily caused by secondary ionic interactions between the basic amine groups of the analyte and acidic residual silanol groups on silica-based stationary phases.[1][11]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic competitor, such as 0.1% diethylamine (DEA), to the mobile phase.[2][3] This will occupy the active silanol sites on the stationary phase, preventing them from interacting with your analyte. For acidic compounds, adding an acid like 0.1% trifluoroacetic acid (TFA) can achieve a similar effect.[2]

  • pH Control: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[2] For a basic amine, working at a lower pH can protonate the silanol groups and reduce unwanted interactions.[1]

  • Use a High-Performance Column: Employ a modern, high-purity silica column that is well end-capped. End-capping treats the residual silanol groups to make them less polar and accessible for secondary interactions.[1]

  • Column Contamination: If the column has been used extensively, contaminants may create active sites. Try flushing the column with a strong solvent or, if a void has formed, reversing the column (if the manufacturer permits) to wash the inlet frit.[1]

Problem: Poor or No Enantiomeric Resolution

Q: I am not achieving baseline separation of the enantiomers. What adjustments can I make?

A: Achieving good resolution requires optimizing the selective interactions between the enantiomers and the CSP.

Solutions:

  • Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvents (e.g., acetonitrile/methanol). The choice of alcohol modifier can significantly impact selectivity.

  • Change the Chiral Stationary Phase: Chiral recognition is highly specific. If one CSP does not provide separation, try another from a different class (e.g., switch from a polysaccharide-based to a macrocyclic glycopeptide-based CSP).

  • Adjust Column Temperature: Lowering the temperature often increases enantioselectivity, leading to better resolution, although it will also increase retention time and backpressure. Conversely, increasing the temperature can sometimes improve peak shape and efficiency.

  • Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency and improve resolution, especially if the current flow rate is above the column's optimum.

Problem: Low Detector Sensitivity

Q: My analyte signal is very weak when using a UV detector. How can I improve sensitivity?

A: This is expected, as piperazine-2-carboxylic acid lacks a significant UV chromophore.[3]

Solutions:

  • Pre-column Derivatization: This is the most effective solution for UV detection. React the analyte with a labeling agent that has a strong molar absorptivity, such as NBD-Cl.[3]

  • Improve Peak Shape: As discussed above, reducing peak tailing will increase the peak height and, consequently, the signal-to-noise ratio.[12]

  • Use an Alternative Detector: If derivatization is not feasible, consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), which do not rely on the analyte's optical properties.[6]

Section 3: Experimental Protocols & Data

Data Tables for Chiral Separation Methods

Table 1: HPLC Method Parameters

Parameter Method 1: Derivatized Analyte Method 2: General Screening
Analyte NBD-Cl derivative of Piperazine Piperazine-2-carboxylic acid
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[3] CHIROBIOTIC T (250 x 4.6 mm, 5 µm)[10]
Mobile Phase Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v)[3] Methanol with 50 mM Formic Acid + 25 mM DEA[13]
Flow Rate 1.0 mL/min[3] 1.0 mL/min
Temperature 35°C[3] Ambient

| Detection | UV at 340 nm[3] | MS or ELSD |

Table 2: GC and SFC Method Parameters

Parameter GC Method (General Approach) SFC Method (General Approach)
Analyte Derivatized Piperazine-2-carboxylic acid[4][5] Piperazine-2-carboxylic acid
Column CHIRALDEX® G-TA (30 m x 0.25 mm)[5] Chiralpak AD/AS or Chiralcel OD/OJ[14]
Mobile Phase N/A (Carrier Gas: Helium or Hydrogen) Supercritical CO₂ with co-solvent (e.g., Methanol)[8]
Co-Solvent/Additive N/A Basic additive (e.g., DEA) often required
Temperature Temperature gradient (e.g., 100°C to 200°C) Typically 35-40°C

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | UV or MS |

Detailed Experimental Protocols

Protocol 1: HPLC Separation via Pre-column Derivatization with NBD-Cl[3]

  • Standard Preparation: Accurately weigh ~20 mg of Piperazine-2-carboxylic acid standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable diluent (e.g., mobile phase).

  • Derivatization:

    • To a specific volume of your standard or sample solution, add a solution of NBD-Cl (4-chloro-7-nitrobenzofuran) in a buffered, non-nucleophilic solvent.

    • Heat the mixture (e.g., 60°C for 30 minutes) to allow the reaction to complete. The reaction forms a stable, UV-active derivative.

    • Cool the reaction mixture and dilute as necessary for HPLC injection.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 340 nm.

  • Analysis: Inject the derivatized sample. The two enantiomer derivatives should elute as well-resolved peaks.

Protocol 2: General GC Derivatization for Amino Acids[5]

This is a two-step process to make the analyte volatile and suitable for GC analysis.

  • Esterification (Carboxyl Group):

    • Place 1 mg of the dried sample in a reaction vial.

    • Add 1 mL of 3 N methanolic HCl.

    • Cap the vial tightly and heat at 100°C for 30-60 minutes.

    • After cooling, evaporate the solvent completely under a gentle stream of nitrogen.

  • Acylation (Amino Groups):

    • To the dried residue from step 1, add 1 mL of a suitable solvent (e.g., methylene chloride) and 100 µL of an acylating agent (e.g., trifluoroacetic anhydride - TFAA).

    • Cap the vial and heat at 60°C for 15-30 minutes.

    • Cool the mixture. It is now ready for GC injection.

  • Analysis: Inject the derivatized sample onto a chiral GC column (e.g., a cyclodextrin-based phase) and run a suitable temperature program to separate the enantiomers.

Section 4: Visual Guides

G cluster_workflow General Experimental Workflow A Sample Preparation (Dissolution in appropriate solvent) B Derivatization (Optional) - For HPLC-UV: Add UV tag (e.g., NBD-Cl) - For GC: Esterification & Acylation A->B If required for detection or volatility C Chiral Chromatographic Separation (HPLC, GC, or SFC) A->C Direct Injection B->C D Detection (UV, MS, FID, ELSD) C->D E Data Analysis (Integration, Resolution Calculation, Quantitation) D->E

Caption: General workflow for the chiral analysis of piperazine-2-carboxylic acid.

G cluster_troubleshooting Troubleshooting Logic for HPLC Peak Tailing Start Peak Tailing Observed? Step1 Add 0.1% DEA or other basic modifier to mobile phase Start->Step1 Yes Step2 Is peak shape acceptable? Step1->Step2 Step3 Adjust mobile phase pH (2 units away from pKa) Step2->Step3 No End_Good Problem Solved Step2->End_Good Yes Step4 Is peak shape acceptable? Step3->Step4 Step5 Switch to a highly end-capped column Step4->Step5 No Step4->End_Good Yes Step6 Is peak shape acceptable? Step5->Step6 Step7 Clean or replace column and guard column Step6->Step7 No Step6->End_Good Yes End_Bad Consult further technical support Step7->End_Bad

Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.

G cluster_selection Chromatographic Method Selection Guide Q1 Can the analyte be made volatile via derivatization? GC GC - High resolution - Requires derivatization Q1->GC Yes Q2 Is minimizing organic solvent use a priority? Q1->Q2 No / Not Desired SFC SFC - Fast and 'Green' - Good for preparative scale Q2->SFC Yes HPLC HPLC - Most versatile - Wide range of columns Q2->HPLC No

Caption: Guide for selecting the appropriate chromatographic technique.

References

preventing racemization during the activation of 4-Cbz-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the activation of 4-Cbz-piperazine-2-carboxylic acid for amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when activating 4-Cbz-piperazine-2-carboxylic acid?

A1: Racemization is the process where a pure enantiomer (a single stereoisomer) of a chiral molecule, like 4-Cbz-piperazine-2-carboxylic acid, converts into a mixture of both enantiomers (in this case, the R and S forms). The chiral center in your molecule is the carbon atom at the 2-position of the piperazine ring, which is adjacent to the carboxylic acid. When the carboxylic acid is activated for amide coupling, the proton on this alpha-carbon becomes more acidic. If this proton is removed by a base, a planar, achiral enolate intermediate can form, leading to a loss of the original stereochemistry.[1] This is problematic because the biological activity of many pharmaceutical compounds is highly dependent on their specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects.[1]

Q2: What is the primary chemical mechanism that causes racemization during the coupling process?

A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids and their derivatives is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be readily abstracted by a base in the reaction mixture. The resulting achiral intermediate can then be attacked by the amine nucleophile, producing a racemic or partially racemic mixture of the desired amide product.[1] A secondary, less common pathway is direct enolization, which involves the direct abstraction of the alpha-proton from the activated carboxylic acid by a strong base.[2]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several factors can influence the extent of racemization. Key factors include:

  • Coupling Reagent & Additives: The choice of activating agent is critical. While effective, some coupling reagents are more prone to causing racemization. The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to suppress racemization.[2][3]

  • Base: The strength and steric hindrance of the base used can significantly impact racemization. Strong, non-hindered bases can more easily abstract the alpha-proton, promoting racemization.[2]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[1]

  • Solvent: The polarity of the solvent can influence the reaction pathways, with less polar solvents sometimes helping to reduce racemization.

  • Pre-activation Time: Allowing the activated carboxylic acid to stand for an extended period before the addition of the amine can increase the risk of racemization.[1]

Troubleshooting Guide

This guide is designed to help you troubleshoot and resolve issues of racemization during the activation and coupling of 4-Cbz-piperazine-2-carboxylic acid.

Symptom Potential Cause Recommended Solution
Significant racemization detected in the final product. Use of a carbodiimide coupling reagent (e.g., DCC, EDC) without an additive.Always use carbodiimide reagents in conjunction with a racemization-suppressing additive like HOBt or HOAt. For sensitive couplings, consider using a uronium/aminium-based reagent like HATU.
Use of a strong, non-hindered base (e.g., triethylamine).Switch to a more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM). Use the minimum necessary amount of base.[2]
Elevated reaction temperature.Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to warm to room temperature only if necessary for reaction completion.[1]
Prolonged pre-activation of the carboxylic acid.Minimize the pre-activation time. A brief pre-activation of 1-5 minutes before adding the amine is often sufficient to form the active ester without allowing significant time for racemization.[1]
Low yield of the desired amide product. Incomplete activation of the carboxylic acid.Ensure all reagents are anhydrous. Consider using a more powerful coupling reagent like HATU.
Sterically hindered amine or carboxylic acid.Increase the reaction time or temperature slightly after initial coupling at low temperature. The use of HATU is often effective for coupling sterically hindered amino acids.

Data Presentation: Coupling Reagent Performance

The following table summarizes general trends in racemization observed for various coupling conditions. Lower percentages indicate better preservation of stereochemistry. Note: Absolute values can vary based on the specific substrates, solvent, and base used.

Coupling Reagent Additive Typical Base Relative Racemization Risk
DCC or EDCNoneDIPEA/NMMHigh
DCC or EDCHOBt or HOAtDIPEA/NMMLow
HATUNone (contains HOAt moiety)DIPEA/NMMVery Low
HBTUHOBtDIPEA/NMMLow
YnamidesNoneNone requiredExtremely Low[4][5]
T3PPyridinePyridineLow[6]

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is recommended as a starting point for minimizing racemization during the coupling of 4-Cbz-piperazine-2-carboxylic acid.

Materials:

  • 4-Cbz-piperazine-2-carboxylic acid

  • Amine (1.0-1.2 equivalents)

  • HATU (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 4-Cbz-piperazine-2-carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.0 equivalent) to the cooled solution.

  • Add DIPEA (2.0 equivalents) dropwise to the mixture.

  • Stir the reaction at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, proceed with a standard aqueous work-up and purify the product by flash column chromatography.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for analyzing the stereochemical purity of the final amide product.

Methodology:

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs are often effective for separating enantiomers of protected amino acid derivatives.[7]

  • Mobile Phase: A typical mobile phase would be a mixture of heptane or hexane and an alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific product.

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Column Temperature: Usually ambient, but can be adjusted (e.g., 25 °C or 30 °C) to improve separation.[7]

  • Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 214 nm or 254 nm).[7]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[7]

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should appear as separate peaks.

  • Calculation: The enantiomeric excess (% ee) is calculated using the areas of the two peaks: % ee = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100

Visualizations

Racemization_Mechanism cluster_0 Racemization via Oxazolone Formation Activated_Acid Activated Cbz-Piperazine Carboxylic Acid Oxazolone Planar Oxazolone Intermediate (Achiral) Activated_Acid->Oxazolone Cyclization Racemic_Product Racemic Amide Product Oxazolone->Racemic_Product Amine Attack Amine Amine (R'-NH2)

Caption: Mechanism of racemization via an oxazolone intermediate.

Experimental_Workflow cluster_workflow Recommended Low-Racemization Coupling Workflow Start Dissolve Acid and Amine in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_HATU Add HATU Cool->Add_HATU Add_Base Add DIPEA (dropwise) Add_HATU->Add_Base React_Cold Stir at 0 °C (30 min) Add_Base->React_Cold React_Warm Warm to RT (2-16 h) React_Cold->React_Warm Monitor Monitor by TLC/LC-MS React_Warm->Monitor Workup Aqueous Work-up & Purification Monitor->Workup

Caption: Recommended workflow for minimizing racemization.

References

scale-up challenges for the synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, with a focus on addressing scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method involves the selective N-protection of piperazine-2-carboxylic acid at the 4-position using benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2] The reaction is typically performed in an aqueous medium or a biphasic system. Key to this synthesis is the careful control of pH to ensure selective reaction at the more nucleophilic N4 nitrogen and to prevent side reactions.[1]

Q2: Why is temperature control so critical during the Cbz-protection step, especially during scale-up?

A2: The reaction between benzyl chloroformate and the amine is exothermic, meaning it generates significant heat.[3][4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to a runaway reaction, decomposition of the starting material and product, and an increase in the formation of impurities.[3][4] It is crucial to have a robust cooling system and to control the addition rate of benzyl chloroformate to maintain the desired reaction temperature.[5]

Q3: What is the optimal pH for the Cbz-protection of piperazine-2-carboxylic acid and what are the consequences of deviation?

A3: The optimal pH for this reaction is typically maintained between 8 and 10.[1]

  • Below pH 8: The amine is protonated, reducing its nucleophilicity and slowing down the reaction rate. Benzyl chloroformate can also decompose in acidic conditions.

  • Above pH 10: There is an increased risk of racemization of the chiral center at the 2-position of the piperazine ring.[1] Additionally, the hydrolysis of benzyl chloroformate to benzyl alcohol and carbon dioxide is accelerated at high pH.

Q4: What are some common impurities encountered during the synthesis and how can they be minimized?

A4: Common impurities include:

  • Di-Cbz protected piperazine: This can form if the reaction is not selective. Careful control of stoichiometry and reaction conditions can minimize this.

  • Benzyl alcohol: Arises from the hydrolysis of benzyl chloroformate, especially at higher pH and temperatures.

  • Unreacted piperazine-2-carboxylic acid: Can remain if the reaction does not go to completion.

  • N-benzyl protected tertiary amines: While more common in Cbz-deprotection with insufficient hydrogen, similar side products can arise under certain conditions.[1]

Minimizing these impurities involves strict control over reaction parameters such as temperature, pH, and stoichiometry, as well as using high-quality starting materials.

Q5: What are the recommended purification methods for this compound at an industrial scale?

A5: The introduction of a Cbz group often increases the crystallinity of the product, making crystallization a preferred method for purification on a large scale.[1][2] The product is typically isolated by acidification of the reaction mixture, which causes the carboxylic acid to precipitate. The crude solid can then be recrystallized from a suitable solvent system to achieve high purity. For challenging purifications, chromatography can be used, but it is often less cost-effective and more complex to scale up compared to crystallization.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield 1. Incomplete reaction due to low temperature or insufficient reaction time.[5] 2. Decomposition of benzyl chloroformate due to incorrect pH or temperature.[1] 3. Product loss during work-up and extraction.1. Monitor reaction progress by TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature while monitoring for impurity formation. 2. Ensure the pH is maintained between 8-10 and the temperature is kept low (typically 0-5 °C) during the addition of Cbz-Cl.[7] 3. Optimize extraction and crystallization solvents to minimize solubility of the product in the aqueous phase and mother liquor.
Formation of an Oily Product Instead of a Solid 1. Presence of impurities that inhibit crystallization.[8] 2. Residual solvent. 3. The product may be hygroscopic and has absorbed moisture.[8]1. Attempt to purify a small sample by chromatography to obtain a seed crystal. Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce solidification.[8] 2. Ensure the product is thoroughly dried under vacuum. 3. Dry the oily product under high vacuum and store it in a desiccator. Use anhydrous solvents for any subsequent steps.[8]
Difficult or Violent Quenching/Acidification 1. Adding the acid too quickly, causing a rapid exotherm from the neutralization of the basic reaction mixture. 2. Insufficient cooling during acidification.1. Add the acid slowly and portion-wise to the cooled reaction mixture.[5] 2. Ensure the reaction vessel is adequately cooled in an ice bath during acidification. For large-scale operations, a jacketed reactor with a reliable cooling system is essential.
Emulsion Formation During Work-up 1. Presence of unreacted starting materials or partially soluble byproducts.1. Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion. 2. Allow the mixture to stand for a period to allow for phase separation. Gentle swirling can also be effective. 3. Consider filtering the mixture through a pad of celite.
Racemization of the Product 1. The reaction pH was too high (above 10).[1] 2. The reaction temperature was too high.1. Maintain the reaction pH strictly within the 8-10 range using a reliable pH meter and a suitable base.[1] 2. Ensure efficient cooling and slow addition of reagents to prevent temperature spikes.

Experimental Protocols

Key Experiment: Cbz-Protection of Piperazine-2-carboxylic Acid

Materials:

  • Piperazine-2-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolution: Dissolve piperazine-2-carboxylic acid (1.0 equivalent) in an aqueous solution of sodium carbonate (e.g., 2 M) at 0-5 °C with stirring.

  • pH Adjustment: Adjust the pH of the solution to 9-10 using a solution of sodium bicarbonate. A mixed buffer system of Na₂CO₃ and NaHCO₃ can also be effective for maintaining pH stability on a larger scale.[1]

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.[7]

  • Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, or until completion is confirmed by TLC or HPLC analysis.

  • Work-up:

    • Extract the reaction mixture with a non-polar organic solvent like diethyl ether or heptane to remove unreacted benzyl chloroformate and other non-polar impurities.

    • Cool the aqueous layer to 0-5 °C and slowly add hydrochloric acid to adjust the pH to ~2.

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

Visualizations

Scale_Up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification raw_materials Raw Materials (Piperazine-2-carboxylic acid, Cbz-Cl) dissolution Dissolution & pH Adjustment raw_materials->dissolution addition Controlled Addition of Cbz-Cl dissolution->addition ccp1 pH Control (8-10) dissolution->ccp1 reaction_monitoring Reaction Monitoring addition->reaction_monitoring ccp2 Temperature Control (<5°C) addition->ccp2 quench Quenching & Acidification reaction_monitoring->quench ccp3 Stirring & Mixing reaction_monitoring->ccp3 crystallization Crystallization quench->crystallization ccp4 Controlled Acid Addition quench->ccp4 drying Drying crystallization->drying final_product Final Product drying->final_product

Caption: Workflow for the scale-up synthesis of this compound highlighting critical control points.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues (e.g., Oily Product) cluster_safety Safety Concerns (e.g., Exotherm) start Problem Encountered check_temp Verify Temperature Control start->check_temp check_ph Confirm pH Range start->check_ph check_time Check Reaction Time start->check_time check_impurities Analyze for Impurities (TLC/HPLC) start->check_impurities review_cooling Review Cooling Capacity start->review_cooling solution Solution Implemented check_time->solution optimize_cryst Optimize Crystallization Solvent check_impurities->optimize_cryst use_seed Use Seed Crystal optimize_cryst->use_seed use_seed->solution slow_addition Slow Reagent Addition review_cooling->slow_addition slow_addition->solution

Caption: Logical troubleshooting workflow for common issues in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic intermediates like 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (Cbz-Pip-COOH) is a critical step in ensuring the quality, purity, and structural integrity of final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical techniques used for its characterization, supported by representative data and detailed experimental protocols.

Cbz-Pip-COOH, with a molecular formula of C13H16N2O4 and a molecular weight of 264.28 g/mol , is a vital building block in organic synthesis.[1][2] Its purity and structure must be unequivocally confirmed before its use in subsequent synthetic steps. A multi-technique approach is typically required for comprehensive analysis.

Overview of Analytical Techniques

A combination of chromatographic and spectroscopic methods is essential for the full characterization of Cbz-Pip-COOH. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial molecular weight information. For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Technique Information Provided Key Advantages Limitations
HPLC (UV) Purity assessment, quantificationRobust, reproducible, widely availableRequires a chromophore for detection; may not separate all impurities
LC-MS Molecular weight confirmation, impurity identificationHigh sensitivity and selectivity; confirms identityCan be complex to operate; ionization efficiency varies
¹H & ¹³C NMR Unambiguous structural elucidation, isomer identificationProvides detailed structural informationLower sensitivity than MS; requires higher sample concentration
HRMS Elemental composition confirmationExtremely high mass accuracyHigher cost and complexity than standard MS
Melting Point Physical property, preliminary purity checkSimple, inexpensiveImpurities can depress and broaden the range; not specific

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of Cbz-Pip-COOH by separating it from starting materials, by-products, and other impurities.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm and 254 nm.[4]

  • Data Analysis: Integrate the peak areas to calculate the percentage purity of the main compound.

Data Presentation: Expected HPLC Results
Parameter Expected Value Information Gleaned
Retention Time (RT) Dependent on exact conditionsCompound-specific under defined conditions
Purity (%) >95% (typical)[2]Assessment of sample purity
Impurity Profile Presence of minor peaksIdentification of potential by-products or starting materials

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_rep Calculate Purity (%) data_int->data_rep

Caption: Workflow for HPLC purity analysis of Cbz-Pip-COOH.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a highly sensitive and selective method for confirming the molecular weight of the target compound and identifying impurities.[3][5]

Experimental Protocol: LC-MS Identity Confirmation
  • Sample Preparation: Prepare the sample as described for HPLC analysis, often at a lower concentration (e.g., 10-100 µg/mL).

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar conditions to the HPLC method can be used, often with LC-MS compatible mobile phases (e.g., formic acid or ammonium formate buffers).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis: Correlate the mass spectrum of the major peak with the expected molecular weight of Cbz-Pip-COOH.

Data Presentation: Expected LC-MS Results
Parameter Expected Value Calculation/Interpretation
Molecular Weight 264.28 g/mol C13H16N2O4
Observed Ion [M+H]⁺ ~265.29 m/z264.28 (M) + 1.007 (H⁺)
Observed Ion [M+Na]⁺ ~287.27 m/z264.28 (M) + 22.99 (Na⁺)

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis lc_inj Inject Sample lc_sep C18 Column Separation lc_inj->lc_sep ms_ion ESI Ionization lc_sep->ms_ion ms_ana Mass Analyzer ms_ion->ms_ana ms_det Detector ms_ana->ms_det data_spec Generate Mass Spectrum ms_det->data_spec data_mw Confirm Molecular Weight data_spec->data_mw

Caption: Workflow for LC-MS identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of Cbz-Pip-COOH.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Spectrometer: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign chemical shifts for all unique protons and carbons by comparing with expected values for the functional groups present.

Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Carboxylic Acid (-COOH)~12-13 (broad s, 1H)~172-174Highly deshielded acidic proton and carbonyl carbon.[7][8]
Benzyl Ar-H~7.3-7.4 (m, 5H)~127-129, ~137 (ipso)Typical aromatic region for a monosubstituted benzene ring.
Benzyl -CH₂-~5.1 (s, 2H)~66-67Methylene protons adjacent to an ester oxygen and aromatic ring.
Cbz Carbonyl (-C=O)-~154-155Carbonyl carbon of the carbamate group.
Piperazine Ring Protons~2.8-4.2 (m, 7H)~40-55Complex multiplets for the diastereotopic protons of the piperazine ring.

Visualization: Logic for NMR Structural Elucidation

NMR_Logic cluster_input Input Data cluster_analysis Spectral Analysis cluster_conclusion Structural Confirmation H_NMR 1H NMR Spectrum chem_shift Chemical Shifts (ppm) H_NMR->chem_shift integration Integration (Proton Ratios) H_NMR->integration multiplicity Splitting Patterns (J-coupling) H_NMR->multiplicity C_NMR 13C NMR Spectrum C_NMR->chem_shift assign Assign Signals to Protons/Carbons chem_shift->assign integration->assign multiplicity->assign confirm Confirm Connectivity and Final Structure assign->confirm

Caption: Logical flow for structure confirmation using NMR data.

Conclusion

A comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. HPLC provides the primary measure of purity, LC-MS confirms the molecular weight, and NMR spectroscopy delivers an unambiguous confirmation of the chemical structure. For regulatory filings or in-depth studies, high-resolution mass spectrometry would also be employed to confirm the elemental composition. By combining the data from these methods, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, facilitating the development of novel therapeutics.

References

A Comparative Guide to Purity Analysis of 4-Cbz-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chiral intermediates like 4-Cbz-piperazine-2-carboxylic acid is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment, alongside alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of pharmaceutical compounds, offering high resolution and sensitivity. For chiral molecules such as 4-Cbz-piperazine-2-carboxylic acid, chiral HPLC is essential to separate and quantify the desired enantiomer from its mirror image, as well as other process-related impurities.

Experimental Protocol: Chiral HPLC Method

This protocol outlines a robust chiral HPLC method for the analysis of 4-Cbz-piperazine-2-carboxylic acid.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

2. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralpak® IA or a similar column (250 mm x 4.6 mm, 5 µm). These columns are effective for the separation of N-protected amino acids and their derivatives[1].

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, for example, Hexane:Isopropanol (IPA):Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The addition of a small amount of a strong acid like TFA can improve peak shape for acidic analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm, where the benzoyl group of the Cbz protecting group exhibits strong absorbance.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Cbz-piperazine-2-carboxylic acid sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The enantiomeric excess (e.e.) can be calculated if both enantiomers are separated and detected.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data on the purity of 4-Cbz-piperazine-2-carboxylic acid.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[2][3][4]

  • Experimental Protocol: ¹H-qNMR

    • Sample Preparation: Accurately weigh about 20 mg of the sample and a similar amount of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

    • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) with a long relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of all protons for accurate integration.

    • Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[5][6][7]

  • Experimental Protocol: LC-MS

    • LC Conditions: A reversed-phase C18 column can be used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • MS Conditions: An electrospray ionization (ESI) source in positive ion mode is suitable for this compound. The mass spectrometer can be operated in full scan mode to detect all ions or in selected ion monitoring (SIM) mode for targeted impurity analysis.

    • Data Analysis: The purity is assessed by the relative abundance of the parent ion of 4-Cbz-piperazine-2-carboxylic acid compared to other detected ions.

Performance Comparison

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or impurity identification. The following table summarizes the key performance characteristics of HPLC, qNMR, and LC-MS for the purity analysis of 4-Cbz-piperazine-2-carboxylic acid.

FeatureChiral HPLC-UVQuantitative NMR (qNMR)LC-MS
Principle Chromatographic separation based on differential partitioning between mobile and stationary phases.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.Separation by LC followed by mass-based detection and quantification.
Primary Application Routine purity and enantiomeric excess determination.Absolute purity determination and structural confirmation.Impurity identification and quantification at trace levels.
Limit of Detection ~0.01%~0.1%<0.001%
Precision (RSD) < 2%< 1%< 5%
Throughput HighLow to MediumHigh
Sample Consumption Low (µg)High (mg)Very Low (ng to µg)
Reference Standard Requires a reference standard of the analyte for identity confirmation.Can use a certified internal standard of a different compound.Requires a reference standard for accurate quantification.

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical process, a Graphviz diagram is provided below.

Analytical Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Weighing Accurately Weigh Sample Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Filtration Filter Solution (if necessary) Dissolution->Filtration HPLC Chiral HPLC-UV Analysis Filtration->HPLC qNMR Quantitative NMR (qNMR) Analysis Filtration->qNMR LCMS LC-MS Analysis Filtration->LCMS Purity_Calc Purity Calculation (% Area, qNMR result) HPLC->Purity_Calc qNMR->Purity_Calc Impurity_ID Impurity Identification & Quantification LCMS->Impurity_ID Report Generate Certificate of Analysis Purity_Calc->Report Impurity_ID->Report

Analytical workflow for purity assessment.

Conclusion

The purity analysis of 4-Cbz-piperazine-2-carboxylic acid can be effectively performed using chiral HPLC, which is well-suited for routine quality control and enantiomeric purity determination. For absolute quantification and structural confirmation, qNMR serves as an excellent orthogonal method.[8][9] LC-MS is the preferred technique for the identification and quantification of trace impurities. A comprehensive purity assessment strategy should ideally involve a combination of these techniques to ensure the highest quality of this critical pharmaceutical intermediate.

References

Determining the Enantiomeric Excess of Chiral Piperazine-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals. Piperazine-2-carboxylic acid, a key chiral building block in numerous active pharmaceutical ingredients, requires robust and reliable analytical methods for its enantiomeric purity assessment. This guide provides a comparative overview of the primary analytical techniques used for determining the enantiomeric excess of chiral piperazine-2-carboxylic acid, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques can be employed for the chiral separation and quantification of piperazine-2-carboxylic acid enantiomers. The choice of method often depends on factors such as the required sensitivity, sample matrix complexity, availability of instrumentation, and the need for high-throughput analysis. The most common methods include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

Below is a summary of these techniques, highlighting their key performance characteristics. Please note that the values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Method Principle Typical Resolution (Rs) Analysis Time (min) Limit of Detection (LOD) Advantages Disadvantages
Chiral HPLC (Direct) Separation on a chiral stationary phase (CSP).> 1.510 - 30µg/mL rangeBroad applicability, well-established, preparative scale possible.High cost of chiral columns, method development can be time-consuming.
Chiral HPLC (Indirect) Derivatization with a chiral agent to form diastereomers, separated on an achiral column.> 2.015 - 40ng/mL range (with fluorescent tags)High sensitivity, uses standard columns.Derivatization step required, potential for kinetic resolution.
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.> 2.05 - 205.9–11.4 µmol/L[1]High efficiency, low sample and reagent consumption, rapid method development.Lower concentration sensitivity compared to HPLC, less suitable for preparative scale.
NMR Spectroscopy Use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers.N/A (based on signal separation)< 10% level (for minor enantiomer)Rapid analysis, no separation required, provides structural information.Lower sensitivity, requires higher sample concentration, expensive instrumentation.
Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase.> 1.515 - 30pg/mL rangeHigh resolution and sensitivity.Requires derivatization to increase volatility and thermal stability, not suitable for non-volatile compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

This method utilizes a chiral stationary phase to directly separate the enantiomers of piperazine-2-carboxylic acid.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Piperazine-2-carboxylic acid sample Dissolve Dissolve in mobile phase Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto Chiral HPLC Column Filter->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate cluster_prep Sample and Capillary Preparation cluster_ce CE Analysis cluster_analysis Data Analysis Sample Dissolve sample in water or buffer Inject Hydrodynamic or Electrokinetic Injection Sample->Inject Capillary Condition capillary with NaOH, water, and BGE Capillary->Inject Separate Apply Voltage Inject->Separate Detect On-capillary UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Piperazine-2-carboxylic acid Mix Mix analyte and CSA in deuterated solvent in NMR tube Sample->Mix CSA Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) CSA->Mix Acquire Acquire 1H or 19F NMR Spectrum Mix->Acquire Identify Identify diastereomerically split signals Acquire->Identify Integrate Integrate signals Identify->Integrate Calculate Calculate % ee from integrals Integrate->Calculate

References

A Comparative Guide to Boc and Cbz Protection of Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic protection of reactive functional groups is a cornerstone of successful multi-step organic synthesis. Piperazine-2-carboxylic acid, a valuable scaffold in medicinal chemistry, possesses two secondary amine functionalities with different steric and electronic environments, making regioselective protection challenging yet crucial. This guide provides an objective comparison of two of the most widely used amine-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the protection of piperazine-2-carboxylic acid.

The choice between Boc and Cbz protection hinges on the overall synthetic strategy, particularly the compatibility of their respective deprotection conditions with other functional groups present in the molecule. The key distinction lies in their orthogonality: the Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][2] This allows for the selective deprotection of one nitrogen atom while the other remains protected, enabling sequential modification of the piperazine ring.[3]

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of piperazine-2-carboxylic acid and its derivatives with Boc and Cbz groups. It is important to note that yields can vary depending on the specific reaction conditions and the regioselectivity of the protection.

Table 1: Comparison of Protection Reactions

Protecting GroupReagentTypical ConditionsTypical YieldReference
Boc Di-tert-butyl dicarbonate (Boc)₂OAqueous methanol, NaHCO₃, Room Temperature, 2h>95% (for mono-protection of piperazine)[4]
Cbz Benzyl chloroformate (Cbz-Cl)Aqueous NaOH or NaHCO₃, 0°C to Room Temperature, 2-4h~90% (for N-acylation)[2]

Table 2: Comparison of Deprotection Reactions

Protected GroupReagentTypical ConditionsReaction TimeReference
Boc Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Room Temperature30 min - 2h[1]
Boc 4N HCl in DioxaneRoom Temperature1h[5]
Cbz H₂, Palladium on Carbon (Pd/C)Methanol or Ethanol, Room Temperature, 1 atm H₂1-12h[2]
Cbz Acid-mediated (e.g., IPA·HCl)Elevated Temperature (e.g., 65-75°C)4h[6]

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

Boc Protection of Piperazine-2-Carboxylic Acid (Regioselective for N4)

This protocol is adapted from procedures for the mono-Boc protection of piperazine derivatives.

Materials:

  • Piperazine-2-carboxylic acid dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve piperazine-2-carboxylic acid dihydrochloride in a mixture of water and methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium bicarbonate to neutralize the hydrochloride salt and basify the solution.

  • Add a solution of di-tert-butyl dicarbonate in methanol dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-Boc-piperazine-2-carboxylic acid.

Cbz Protection of Piperazine-2-Carboxylic Acid

This protocol is a general method for the Cbz protection of amino acids.

Materials:

  • Piperazine-2-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Water

  • Diethyl ether

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve piperazine-2-carboxylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • Add benzyl chloroformate dropwise while vigorously stirring, ensuring the pH remains basic.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer and acidify to pH ~2 with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the Cbz-protected piperazine-2-carboxylic acid.

Boc Deprotection

Materials:

  • Boc-protected piperazine-2-carboxylic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution at room temperature.[1]

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring the deprotection by TLC.[1]

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected piperazine salt.

Cbz Deprotection (Catalytic Hydrogenolysis)

Materials:

  • Cbz-protected piperazine-2-carboxylic acid derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected piperazine derivative in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.

Mandatory Visualization

The following diagrams illustrate the chemical structures of Boc and Cbz protected piperazine-2-carboxylic acid and a typical workflow for their use in orthogonal synthesis.

Caption: Structures of mono-Boc and di-protected piperazine-2-carboxylic acid.

Orthogonal_Protection_Workflow start Piperazine-2-carboxylic acid boc_protected 1. Boc Protection (Boc)₂O, NaHCO₃ start->boc_protected cbz_protected 2. Cbz Protection Cbz-Cl, Base boc_protected->cbz_protected fully_protected 1-Cbz-4-Boc-piperazine-2-carboxylic acid cbz_protected->fully_protected deprotect_boc Acidic Deprotection (e.g., TFA) fully_protected->deprotect_boc Selective Deprotection deprotect_cbz Hydrogenolysis (H₂, Pd/C) fully_protected->deprotect_cbz Selective Deprotection n1_functionalized Functionalization at N1 deprotect_boc->n1_functionalized final_product2 Final Product 2 deprotect_boc->final_product2 n4_functionalized Functionalization at N4 deprotect_cbz->n4_functionalized final_product1 Final Product 1 deprotect_cbz->final_product1 n1_functionalized->deprotect_cbz n4_functionalized->deprotect_boc

References

A Spectroscopic Comparison of 4-Cbz-piperazine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (4-Cbz-piperazine-2-carboxylic acid) and its key derivatives. As a crucial scaffold in medicinal chemistry, understanding the distinct spectral characteristics of this compound and its analogues is paramount for structural elucidation, reaction monitoring, and quality control in drug discovery and development. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and visual guides to molecular fragmentation.

Comparative Spectroscopic Data

The introduction of derivatives to the 4-Cbz-piperazine-2-carboxylic acid core—such as esterification of the carboxylic acid or the addition of a tert-butoxycarbonyl (Boc) protecting group—induces characteristic changes in their respective spectra. These shifts provide clear markers for successful chemical transformations. The data below is compiled from various chemical data sources.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring functional groups.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Compound NameKey Proton Signals
4-Cbz-piperazine-2-carboxylic acid ~10-13 (br s, 1H, -COOH), 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂Ph), 2.8-4.2 (m, 7H, Piperazine-H)
Methyl (S)-4-Cbz-piperazine-2-carboxylate 7.30-7.40 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂Ph), 3.73 (s, 3H, -OCH₃), 2.7-4.1 (m, 7H, Piperazine-H)
1-Boc-4-Cbz-piperazine-2-carboxylic acid ~10-13 (br s, 1H, -COOH), 7.30-7.45 (m, 5H, Ar-H), 5.10-5.25 (m, 2H, -CH₂Ph), 3.0-4.5 (m, 7H, Piperazine-H), 1.45 (s, 9H, -C(CH₃)₃)

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Compound NameKey Carbon Signals
4-Cbz-piperazine-2-carboxylic acid ~170-175 (-COOH), ~155 (Cbz C=O), 136.7 (Ar-C), 127.9-128.5 (Ar-CH), 67.2 (-CH₂Ph), ~40-55 (Piperazine-C)
Methyl (S)-4-Cbz-piperazine-2-carboxylate ~170-173 (Ester C=O), ~155 (Cbz C=O), 136.5 (Ar-C), 127.9-128.5 (Ar-CH), 67.3 (-CH₂Ph), 52.1 (-OCH₃), ~40-55 (Piperazine-C)
1-Boc-4-Cbz-piperazine-2-carboxylic acid ~170 (-COOH)[1], ~167 (Cbz C=O)[1], ~155 (Boc C=O)[1], 136.0 (Ar-C), 127.5-128.5 (Ar-CH), 80.5 (-C(CH₃)₃), 67.5 (-CH₂Ph), ~40-55 (Piperazine-C), 28.4 (-C(CH₃)₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Table 3: Comparative FT-IR Data (ν, cm⁻¹)

Compound NameKey Vibrational Bands
4-Cbz-piperazine-2-carboxylic acid ~2500-3300 (Broad, O-H stretch of carboxylic acid), ~2850-3000 (C-H stretch), ~1720 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of Cbz urethane)
Methyl (S)-4-Cbz-piperazine-2-carboxylate ~2850-3000 (C-H stretch), ~1740 (C=O stretch of ester), ~1685 (C=O stretch of Cbz urethane), ~1200-1300 (C-O stretch)
1-Boc-4-Cbz-piperazine-2-carboxylic acid ~2500-3300 (Broad, O-H stretch of carboxylic acid)[1], ~2850-3000 (C-H stretch), ~1720 (C=O stretch of Cbz urethane)[1], ~1680 (C=O stretch of Boc urethane)[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.

Table 4: Comparative Mass Spectrometry Data (m/z)

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
4-Cbz-piperazine-2-carboxylic acid C₁₃H₁₆N₂O₄264.28264 [M]⁺, 220 [M-CO₂]⁺, 173 [M-CH₂Ph]⁺, 108 [C₇H₈O]⁺, 91 [C₇H₇]⁺ (tropylium ion)
Methyl (S)-4-Cbz-piperazine-2-carboxylate C₁₄H₁₈N₂O₄278.30278 [M]⁺[2], 219 [M-COOCH₃]⁺, 173 [M-CH₂Ph]⁺, 108 [C₇H₈O]⁺, 91 [C₇H₇]⁺
1-Boc-4-Cbz-piperazine-2-carboxylic acid C₁₈H₂₄N₂O₆364.39364 [M]⁺[1], 308 [M-C₄H₈]⁺, 264 [M-Boc]⁺, 220 [M-Boc-CO₂]⁺, 91 [C₇H₇]⁺

Visualizing Molecular Logic: Mass Spectrometry Fragmentation

The fragmentation of a molecule in a mass spectrometer follows logical chemical pathways. The diagram below illustrates the predicted electron ionization (EI) fragmentation pathway for the parent compound, 4-Cbz-piperazine-2-carboxylic acid.

fragmentation_pathway molecular_ion 4-Cbz-piperazine-2-carboxylic acid [M]⁺ m/z = 264 frag1 [M-CO₂]⁺ m/z = 220 molecular_ion->frag1 - CO₂ frag3 [M-CH₂Ph]⁺ m/z = 173 molecular_ion->frag3 - •CH₂Ph frag4 [C₇H₈O]⁺ m/z = 108 molecular_ion->frag4 - C₅H₈N₂O₂ frag2 Tropylium Ion [C₇H₇]⁺ m/z = 91 frag1->frag2 - C₅H₉N₂O frag4->frag2 - •OH

Caption: Predicted EI-MS fragmentation of 4-Cbz-piperazine-2-carboxylic acid.

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of piperazine derivatives.[3] Instrument parameters may require optimization based on the specific compound and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectral Width: 0-12 ppm.

    • Pulse Sequence: Standard single 90° pulse.

    • Scans: 16-64 scans to achieve adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Spectral Width: 0-200 ppm.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Scans: 1024 or more scans are typically required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. For ¹H NMR, integrate the peaks to determine proton ratios.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans for a high-quality spectrum. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: For analysis by techniques like Electrospray Ionization (ESI), dissolve the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be volatile; derivatization may be necessary for carboxylic acids to increase volatility.[3]

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an appropriate ionization source (ESI, EI) and/or a separation technique (LC, GC).

  • ESI-MS Acquisition (for direct infusion):

    • Ionization Mode: Positive or negative, depending on the analyte. Piperazine derivatives are readily analyzed in positive ion mode ([M+H]⁺).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the loss of substituents.[3]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis and comparison of chemical compounds.

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Comparison prep Weigh & Dissolve Sample in Appropriate Solvent nmr NMR Analysis (¹H & ¹³C) prep->nmr ir FT-IR Analysis prep->ir ms MS Analysis prep->ms process Process Raw Data (FT, Phasing, Baseline Correction) nmr->process ir->process ms->process compare Tabulate & Compare Data (Peak Lists, Shifts, m/z) process->compare

Caption: General workflow for spectroscopic comparison of chemical analogues.

References

Stereoselectivity in Action: A Comparative Analysis of Piperazine-2-Carboxylic Acid Enantiomers in α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biological activity of piperazine-2-carboxylic acid derivatives reveals significant stereoselectivity, with S-enantiomers demonstrating substantially higher potency as α-glucosidase inhibitors compared to their R-enantiomer counterparts. This guide presents a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, offering valuable insights for researchers in drug discovery and development.

The chiral nature of drug molecules can have a profound impact on their pharmacological activity. In the realm of piperazine-2-carboxylic acid derivatives, this principle is clearly demonstrated by the differential inhibitory effects of their enantiomers on α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. Recent studies have synthesized and evaluated a series of chiral pyrimidinyl-piperazine carboxamides, revealing a distinct advantage for the S-configuration at the chiral center.

Unveiling the Enantiomeric Difference: Quantitative Analysis

A series of chiral pyrimidinyl-piperazine carboxamide derivatives were synthesized and their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae was evaluated. The results, summarized in the table below, consistently show that the S-enantiomers are significantly more potent inhibitors than the corresponding R-enantiomers, with up to a 5-fold increase in activity observed.[1]

CompoundConfigurationIC50 (µM)[1]
6c S2.3 ± 0.1
R11.2 ± 0.5
7c S1.5 ± 0.1
R7.8 ± 0.3
17c S0.9 ± 0.05
R4.5 ± 0.2
21c S0.4 ± 0.02
R2.1 ± 0.1
22c S1.1 ± 0.06
R5.3 ± 0.3
Acarbose (Reference) -817.38 ± 6.3

Experimental Protocols

α-Glucosidase Inhibitory Activity Assay[1]

The inhibitory activity of the synthesized compounds against α-glucosidase from Saccharomyces cerevisiae was determined spectrophotometrically. The assay was performed as follows:

  • A mixture containing 20 µL of 0.5 U/mL α-glucosidase, 120 µL of 0.1 M phosphate buffer (pH 6.8), and 20 µL of the test compound at various concentrations was pre-incubated at 37 °C for 15 minutes.

  • The reaction was initiated by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • The reaction mixture was incubated at 37 °C for 15 minutes.

  • The reaction was terminated by the addition of 80 µL of 0.2 M sodium carbonate solution.

  • The absorbance of the released p-nitrophenol was measured at 405 nm using a microplate reader.

  • Acarbose was used as a positive control.

  • The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.

Mechanism of Action and Molecular Interactions

Kinetic studies of the most potent inhibitors revealed a competitive mode of inhibition, suggesting that these compounds bind to the active site of the α-glucosidase enzyme, thereby preventing the substrate from binding.[1] Molecular docking and molecular dynamics simulations further elucidated the stereoselective binding. The S-enantiomers were found to form more stable complexes with the enzyme's active site, primarily through enhanced hydrophobic interactions.[1] This superior binding affinity of the S-enantiomers directly correlates with their higher inhibitory potency.

G Stereoselective Inhibition of α-Glucosidase cluster_enantiomers Pyrimidinyl-Piperazine Carboxamide Enantiomers cluster_enzyme α-Glucosidase Active Site cluster_outcome Biological Effect S_enantiomer S-Enantiomer ActiveSite Enzyme Active Site S_enantiomer->ActiveSite Strong & Stable Binding (Favorable Hydrophobic Interactions) R_enantiomer R-Enantiomer R_enantiomer->ActiveSite Weaker Binding HighPotency High Potency Inhibition (Low IC50) ActiveSite->HighPotency Competitive Inhibition LowPotency Low Potency Inhibition (High IC50) ActiveSite->LowPotency Competitive Inhibition

Caption: Stereoselective binding of enantiomers to the α-glucosidase active site.

This comparative guide underscores the critical importance of stereochemistry in drug design. The pronounced difference in biological activity between the enantiomers of these piperazine-2-carboxylic acid derivatives highlights the potential for developing more potent and selective therapeutic agents by focusing on the synthesis of the more active stereoisomer.

References

comparative study of different synthetic routes to 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, a valuable building block in medicinal chemistry. The routes are compared based on their starting materials, reaction conditions, yields, and scalability. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in laboratory application.

Comparison of Synthetic Routes

The two primary strategies for the synthesis of this compound involve either the direct selective N-protection of a piperazine-2-carboxylic acid derivative or a multi-step approach involving orthogonal protecting groups.

ParameterRoute 1: Selective N-BenzoxycarbonylationRoute 2: Orthogonal Protection/Deprotection
Starting Material Piperazine-2-carboxylic acid dihydrochloride(S)-Piperazine-2-carboxylic acid dihydrochloride
Key Steps 1. Esterification2. Selective N-Cbz protection3. Saponification1. Di-protection with Boc-anhydride2. Selective Boc deprotection3. N-Cbz protection4. Saponification
Overall Yield ModerateGood
Purity GoodHigh
Scalability Potentially scalableMore steps may pose scalability challenges
Advantages Fewer steps, more direct.High purity of the final product, well-established protecting group chemistry.
Disadvantages Potential for di-substituted byproducts, requiring careful control of reaction conditions.Longer reaction sequence, use of more reagents.

Experimental Protocols

Route 1: Selective N-Benzoxycarbonylation of Piperazine-2-carboxylic Acid Methyl Ester

This route involves the initial conversion of piperazine-2-carboxylic acid to its methyl ester, followed by the selective protection of the N4-nitrogen with a benzyloxycarbonyl (Cbz) group, and subsequent hydrolysis of the ester to yield the final product.

Step 1: Synthesis of Piperazine-2-carboxylic acid methyl ester

  • To a suspension of piperazine-2-carboxylic acid dihydrochloride in methanol, thionyl chloride is added dropwise at 0 °C.

  • The reaction mixture is then refluxed for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the crude product is purified.

Step 2: Synthesis of 4-((Benzyloxy)carbonyl)-2-piperazinecarboxylic acid methyl ester

  • The methyl ester from the previous step is dissolved in a suitable solvent such as dichloromethane.

  • The solution is cooled to 0 °C, and a base (e.g., triethylamine or diisopropylethylamine) is added.

  • Benzyl chloroformate is then added dropwise, and the reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the product is extracted and purified by column chromatography.

Step 3: Saponification to this compound

  • The purified ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature.

  • Upon completion, the reaction mixture is acidified, and the product is extracted and purified.

Route 2: Synthesis via Orthogonal Protection and Deprotection

This method utilizes the orthogonal nature of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups to achieve high selectivity and purity.

Step 1: Synthesis of (S)-1,4-di-Boc-piperazine-2-carboxylic acid

  • (S)-Piperazine-2-carboxylic acid dihydrochloride is dissolved in a mixture of 1,4-dioxane and water.

  • A base, such as sodium carbonate, is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc)₂O.

  • The reaction is stirred at room temperature overnight.

  • The product is then extracted and purified.

Step 2: Selective Deprotection of the N1-Boc group

  • The di-Boc protected piperazine is dissolved in a suitable solvent, and a reagent for selective Boc removal, such as trifluoroacetic acid (TFA) in dichloromethane, is added at a low temperature.

  • The reaction is carefully monitored to ensure selective removal of the less sterically hindered N1-Boc group.

  • The product, (S)-4-Boc-piperazine-2-carboxylic acid, is isolated after workup.

Step 3: Synthesis of (S)-1-Cbz-4-Boc-piperazine-2-carboxylic acid

  • The mono-Boc protected intermediate is reacted with benzyl chloroformate in the presence of a base, similar to the procedure described in Route 1, Step 2.

Step 4: Saponification to (S)-4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

  • The final deprotection of the carboxylic acid ester (if an ester was formed during the previous steps) is carried out using a base like lithium hydroxide.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic routes, the following diagrams have been generated using the DOT language.

Route 1: Selective N-Benzoxycarbonylation A Piperazine-2-carboxylic acid dihydrochloride B Piperazine-2-carboxylic acid methyl ester A->B SOCl₂, MeOH C 4-Cbz-piperazine-2-carboxylic acid methyl ester B->C Benzyl chloroformate, Base D This compound C->D LiOH, H₂O/MeOH

Caption: Synthetic pathway for Route 1.

Route 2: Orthogonal Protection/Deprotection A (S)-Piperazine-2-carboxylic acid dihydrochloride B (S)-1,4-di-Boc-piperazine-2-carboxylic acid A->B (Boc)₂O, Base C (S)-4-Boc-piperazine-2-carboxylic acid B->C TFA, DCM D (S)-1-Cbz-4-Boc-piperazine-2-carboxylic acid C->D Benzyl chloroformate, Base E (S)-4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid D->E LiOH, H₂O/MeOH

Caption: Synthetic pathway for Route 2.

A Comparative Guide to 4-Cbz-piperazine-2-carboxylic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of intermediates is a critical decision in pharmaceutical synthesis, profoundly influencing yield, purity, cost, and the overall efficiency of a drug development program. This guide provides a comprehensive validation and comparative analysis of 4-Cbz-piperazine-2-carboxylic acid, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). We will objectively compare its performance against viable alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions.

Introduction to 4-Cbz-piperazine-2-carboxylic Acid

4-Cbz-piperazine-2-carboxylic acid, where "Cbz" represents the carboxybenzyl protecting group, is a heterocyclic intermediate widely employed in medicinal chemistry. Its rigid piperazine core is a common scaffold in a variety of therapeutics, including antiviral and anticancer agents. The Cbz group offers robust protection of one of the piperazine nitrogens, while the carboxylic acid moiety provides a reactive handle for chain extension and amide bond formation. The utility of the Cbz group lies in its stability under a range of reaction conditions and its selective removal via catalytic hydrogenolysis, which is orthogonal to many acid- and base-labile protecting groups.[1][2]

Performance Comparison: 4-Cbz-piperazine-2-carboxylic Acid vs. Alternatives

The primary alternative to Cbz protection in this context is the use of the tert-Butoxycarbonyl (Boc) group. The choice between these two often dictates the synthetic strategy for a target molecule. Below is a comparative analysis based on key performance indicators. A case study focusing on the synthesis of the HIV protease inhibitor Indinavir is used to provide concrete examples.

Quantitative Data Summary
Parameter4-Cbz-piperazine-2-carboxylic AcidAlternative: 4-Boc-piperazine-2-carboxylic AcidReferences
Typical Yield in Synthesis 62-96%26-92%[3]
Typical Purity >98% (after crystallization)>96% (often requires chromatography)[2][4]
Relative Cost of Protecting Agent Lower (Benzyl Chloroformate)Higher (Di-tert-butyl dicarbonate)[1]
Key Deprotection Method Catalytic Hydrogenolysis (H₂, Pd/C)Strong Acid (TFA, HCl)[1][5]
Safety of Protecting Agent Benzyl Chloroformate is corrosive, a lachrymator, and poses an inhalation risk.[6][7][8][9][10]Di-tert-butyl dicarbonate is a flammable solid and an irritant.[5]
Orthogonality High (orthogonal to acid- and base-labile groups)High (orthogonal to hydrogenolysis- and base-labile groups)[1][5]
Case Study: Synthesis of the Piperazine Core of Indinavir

The synthesis of Indinavir, an HIV protease inhibitor, provides an excellent real-world comparison of different synthetic strategies for a piperazine-containing drug.

  • Route A: Utilizing Cbz Protection: A modified synthesis of the piperazine fragment of Indinavir proceeds from 2-pyrazinecarboxylic acid. After conversion to the t-butylamide, partial hydrogenation and subsequent protection with the Cbz group yield an intermediate that undergoes asymmetric hydrogenation to afford the desired stereoisomer. The Cbz group is then removed via hydrogenolysis over Palladium on carbon (Pd/C). This route has been reported to produce the intermediate in high yield (96%) and excellent enantiomeric excess (>99% ee).[3]

  • Route B: Utilizing Boc Protection: An alternative synthesis also starts from 2-pyrazinecarboxylic acid. Following amidation, hydrogenation, and resolution with a chiral acid, the piperazine is selectively protected at the N4 position with a Boc group. This route results in a lower overall yield (26%).[3]

  • Route C: Direct Asymmetric Hydrogenation: Another approach involves the direct asymmetric hydrogenation of a pyrazinecarboxylic acid derivative using a rhodium catalyst, which can also produce the desired intermediate in high enantiomeric excess.[11]

This case study highlights that while both Cbz and Boc protecting groups can be used to synthesize the Indinavir piperazine core, the Cbz-based route, in this instance, offers a higher yield.

Experimental Protocols

Synthesis of 4-Cbz-piperazine-2-carboxylic Acid

This protocol describes the N-protection of piperazine-2-carboxylic acid using benzyl chloroformate.

Materials:

  • Piperazine-2-carboxylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography or recrystallization to yield 4-Cbz-piperazine-2-carboxylic acid.

Deprotection of the Cbz Group

This protocol outlines the standard procedure for removing the Cbz protecting group via catalytic hydrogenolysis.

Materials:

  • 4-Cbz-piperazine-2-carboxylic acid derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Cbz-protected piperazine derivative in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and decision-making processes discussed in this guide.

G cluster_synthesis Synthesis of 4-Cbz-piperazine-2-carboxylic acid Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid Addition of NaHCO3 and Cbz-Cl Addition of NaHCO3 and Cbz-Cl Piperazine-2-carboxylic acid->Addition of NaHCO3 and Cbz-Cl THF/H2O, 0 °C 4-Cbz-piperazine-2-carboxylic acid 4-Cbz-piperazine-2-carboxylic acid Addition of NaHCO3 and Cbz-Cl->4-Cbz-piperazine-2-carboxylic acid Purification

Caption: Synthetic pathway for 4-Cbz-piperazine-2-carboxylic acid.

G cluster_deprotection Cbz Deprotection Workflow Cbz-protected piperazine Cbz-protected piperazine Hydrogenolysis Hydrogenolysis Cbz-protected piperazine->Hydrogenolysis H2, Pd/C, MeOH Deprotected piperazine Deprotected piperazine Hydrogenolysis->Deprotected piperazine Filtration & Concentration

Caption: Cbz group deprotection via catalytic hydrogenolysis.

G cluster_decision Protecting Group Selection Logic Start Start Synthesis Planning Acid_Sensitive Are there acid-sensitive functional groups? Start->Acid_Sensitive H2_Sensitive Are there groups sensitive to hydrogenolysis? Acid_Sensitive->H2_Sensitive No Use_Cbz Consider Cbz Protection Acid_Sensitive->Use_Cbz Yes Use_Boc Consider Boc Protection H2_Sensitive->Use_Boc Yes Orthogonal_Strategy Orthogonal Strategy Possible H2_Sensitive->Orthogonal_Strategy No

Caption: Decision tree for choosing between Cbz and Boc protecting groups.

Conclusion

4-Cbz-piperazine-2-carboxylic acid is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its advantages include the robustness of the Cbz protecting group, the potential for high-yield and high-purity syntheses, and the cost-effectiveness of the protecting agent. The orthogonality of Cbz deprotection offers significant flexibility in the synthesis of complex molecules with multiple sensitive functional groups.

While alternatives like 4-Boc-piperazine-2-carboxylic acid are also widely used and offer their own set of advantages, particularly when hydrogenolysis is not a viable option, the Cbz-protected intermediate often presents a more economical and efficient choice for large-scale synthesis, as demonstrated in the case of the Indinavir piperazine core. The choice between these intermediates should be made based on a careful evaluation of the specific synthetic route, the nature of other functional groups in the molecule, and the overall cost and safety considerations of the process. This guide provides the foundational data and protocols to assist researchers in making a well-informed decision for their drug development endeavors.

References

A Comparative Cost-Benefit Analysis of Protecting Groups for Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision in the multi-step synthesis of complex molecules incorporating the piperazine-2-carboxylic acid scaffold. This guide provides a comprehensive cost-benefit analysis of three commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The analysis focuses on their application to the unique challenges presented by piperazine-2-carboxylic acid, a molecule with two distinct nitrogen atoms requiring protection.

The choice of a protecting group strategy for piperazine-2-carboxylic acid is governed by several factors, including the need for orthogonal protection to selectively functionalize the N1 and N4 positions, the stability of the protecting group to various reaction conditions, the ease and yield of its removal, and the overall cost-effectiveness of the synthetic route. This guide presents a detailed comparison of Boc, Cbz, and Fmoc protecting groups, supported by experimental data and protocols to facilitate informed decision-making in your research and development endeavors.

At a Glance: Key Characteristics of Boc, Cbz, and Fmoc Protecting Groups

Characteristictert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[1]Hydrogenolysis (e.g., H₂, Pd/C)[1]Base-labile (e.g., Piperidine)[2]
Orthogonality Orthogonal to Cbz and Fmoc[3]Orthogonal to Boc and Fmoc[4]Orthogonal to Boc and Cbz
Typical Use Case Versatile for both solution-phase and solid-phase synthesis.[5]Primarily solution-phase synthesis; sensitive to catalytic reduction conditions.[4]Predominantly used in solid-phase peptide synthesis (SPPS).[2]
Key Advantages Good stability to a wide range of reagents; cleavage products are volatile.[1]Stable to acidic and some basic conditions.[4]Mild cleavage conditions, allowing for the use of acid-sensitive linkers and side-chain protecting groups.[2]
Key Disadvantages Requires strong acids for cleavage, which may not be suitable for acid-sensitive substrates.Requires a metal catalyst for cleavage, which can be a source of contamination and is incompatible with sulfur-containing compounds.[6]The fluorenyl group can lead to aggregation in some cases; the dibenzofulvene byproduct must be scavenged.

Cost-Benefit Analysis

The economic viability of a synthetic route is a crucial consideration, particularly in process development and large-scale manufacturing. The following tables provide a comparative overview of the estimated costs and process parameters associated with the use of Boc, Cbz, and Fmoc protecting groups for piperazine-2-carboxylic acid.

Table 1: Reagent and Solvent Cost Comparison
Reagent/SolventProtecting GroupTypical UseEstimated Price (USD)
Piperazine-2-carboxylic acid-Starting Material~

29/5g (dihydrochloride salt)
Protection Reagents
Di-tert-butyl dicarbonate (Boc₂O)BocProtection~$25/25g
Benzyl chloroformate (Cbz-Cl)CbzProtection~$71/250g[1]
Fmoc-OSuFmocProtection~$50/1g
Deprotection Reagents
Trifluoroacetic acid (TFA)BocDeprotection~

145/500mL[7]
Palladium on carbon (10% Pd/C)CbzDeprotection~$37.50/1g
PiperidineFmocDeprotection~
38/100mL,38/100mL, ~38/100mL,
82/100mL[8][9]
Common Solvents
Dichloromethane (DCM)AllReaction/Extraction~$50/4L
Ethyl acetate (EtOAc)AllExtraction/Chromatography~$40/4L
N,N-Dimethylformamide (DMF)FmocReaction/Washing~$60/4L

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

Table 2: Process Parameter Comparison for Mono-Protection and Deprotection
ParameterBocCbzFmoc
Protection
Typical Yield (Mono-protection)70-94%[10][11]Generally good yields, but can be erratic.[6]High yields, typically >90%.[2]
Reaction Time2-24 hours1-20 hours[12]1-16 hours
PurificationChromatography often required to separate mono- and di-protected products.Chromatography often required.Chromatography may be necessary.
Deprotection
Typical Yield>90%[1]Generally high, but catalyst poisoning can be an issue.>95%
Reaction Time0.5-4 hours[1]1-40 hours[12]<30 minutes[2]
Work-upAcid neutralization and extraction.[1]Filtration to remove catalyst.[12]Washing to remove piperidine and dibenzofulvene adduct.[2]

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of protecting group strategies. The following are representative protocols for the protection and deprotection of piperazine-2-carboxylic acid derivatives.

Boc Protection and Deprotection

Mono-Boc Protection of Piperazine-2-carboxylic Acid Ester:

A common strategy involves the esterification of the carboxylic acid followed by mono-protection of the piperazine.

  • Protocol: To a solution of piperazine-2-carboxylic acid methyl ester in a suitable solvent such as dichloromethane, add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the mono-Boc protected product. A similar protocol using one equivalent of HCl to block one nitrogen has been reported to give yields of 70-80% for mono-Boc piperazine.[10]

Boc Deprotection:

  • Protocol: Dissolve the N-Boc protected piperazine derivative in dichloromethane (DCM) and cool to 0°C.[1] Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir the reaction at room temperature for 1-4 hours.[1] Monitor the reaction by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in water and basified with a saturated solution of sodium bicarbonate. The deprotected piperazine is extracted with an organic solvent, dried, and concentrated.[1]

Cbz Protection and Deprotection

Mono-Cbz Protection of Piperazine-2-carboxylic Acid Ester:

  • Protocol: To a solution of piperazine-2-carboxylic acid ester in a mixture of THF and water (2:1) at 0 °C, add sodium bicarbonate (2 equivalents) followed by the slow addition of benzyl chloroformate (Cbz-Cl, 1.1 equivalents).[12] The reaction is stirred at 0 °C for several hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford the mono-Cbz protected piperazine. Yields for similar reactions are reported to be around 90%.[12]

Cbz Deprotection (Hydrogenolysis):

  • Protocol: Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).[1] The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 1-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the deprotected piperazine.

Fmoc Protection and Deprotection

Mono-Fmoc Protection of Piperazine-2-carboxylic Acid Ester:

  • Protocol: Dissolve the piperazine-2-carboxylic acid ester in a mixture of dioxane and aqueous sodium bicarbonate solution. Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu, 1.05 equivalents) in dioxane dropwise at 0-5 °C with vigorous stirring.[2] Allow the reaction to warm to room temperature and stir overnight. The reaction mixture is then diluted with water, and the pH is adjusted. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography. Typical yields for Fmoc protection are often greater than 90%.[2]

Fmoc Deprotection:

  • Protocol: The Fmoc-protected piperazine derivative is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2] The reaction is typically complete within 30 minutes at room temperature.[2] The progress of the reaction can be monitored by the disappearance of the starting material on TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue can be purified by chromatography or used directly in the next step after appropriate work-up to remove piperidine and the dibenzofulvene adduct.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the protection and deprotection of piperazine-2-carboxylic acid.

G cluster_boc Boc Protection/Deprotection cluster_cbz Cbz Protection/Deprotection cluster_fmoc Fmoc Protection/Deprotection Piperazine-2-COOH Piperazine-2-COOH N-Boc-Piperazine-2-COOH N-Boc-Piperazine-2-COOH Piperazine-2-COOH->N-Boc-Piperazine-2-COOH Boc₂O, Base N-Boc-Piperazine-2-COOH->Piperazine-2-COOH TFA or HCl Piperazine-2-COOH_2 Piperazine-2-COOH N-Cbz-Piperazine-2-COOH N-Cbz-Piperazine-2-COOH Piperazine-2-COOH_2->N-Cbz-Piperazine-2-COOH Cbz-Cl, Base N-Cbz-Piperazine-2-COOH->Piperazine-2-COOH_2 H₂, Pd/C Piperazine-2-COOH_3 Piperazine-2-COOH N-Fmoc-Piperazine-2-COOH N-Fmoc-Piperazine-2-COOH Piperazine-2-COOH_3->N-Fmoc-Piperazine-2-COOH Fmoc-OSu, Base N-Fmoc-Piperazine-2-COOH->Piperazine-2-COOH_3 Piperidine

Caption: General workflows for the protection and deprotection of piperazine-2-carboxylic acid.

OrthogonalProtection Piperazine-2-COOH Piperazine-2-COOH N1-Boc-Piperazine-2-COOH N1-Boc-Piperazine-2-COOH Piperazine-2-COOH->N1-Boc-Piperazine-2-COOH Selective Boc protection N1-Boc-N4-Cbz-Piperazine-2-COOH N1-Boc-N4-Cbz-Piperazine-2-COOH N1-Boc-Piperazine-2-COOH->N1-Boc-N4-Cbz-Piperazine-2-COOH Cbz-Cl, Base N4-Cbz-Piperazine-2-COOH N4-Cbz-Piperazine-2-COOH N1-Boc-N4-Cbz-Piperazine-2-COOH->N4-Cbz-Piperazine-2-COOH TFA (Boc removal) N1-Boc-Piperazine-2-COOH_deprotected N1-Boc-Piperazine-2-COOH_deprotected N1-Boc-N4-Cbz-Piperazine-2-COOH->N1-Boc-Piperazine-2-COOH_deprotected H₂, Pd/C (Cbz removal)

Caption: Orthogonal protection strategy for piperazine-2-carboxylic acid using Boc and Cbz.

Conclusion

The selection of an appropriate protecting group for piperazine-2-carboxylic acid is a multifaceted decision that requires careful consideration of the overall synthetic strategy, cost, and desired final product.

  • Boc protection offers a cost-effective and versatile option for both small- and large-scale synthesis. Its stability to a wide range of reaction conditions is a significant advantage, although the requirement for strong acidic conditions for its removal can be a limitation for sensitive substrates.

  • Cbz protection provides a robust alternative that is stable to both acidic and mildly basic conditions. However, the need for catalytic hydrogenation for its removal can be problematic for molecules containing reducible functional groups, and the cost and handling of the palladium catalyst are additional considerations.

  • Fmoc protection is the method of choice for solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. While the reagents can be more expensive, the efficiency and ease of automation in SPPS can offset this cost, particularly for the synthesis of complex peptide libraries.

Ultimately, the optimal protecting group strategy will depend on the specific requirements of the synthetic target and the resources available. By carefully weighing the costs and benefits of each approach, researchers can develop efficient, scalable, and cost-effective syntheses of valuable piperazine-2-carboxylic acid derivatives.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS No. 64172-98-1) in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical intermediate that requires careful handling. While considered relatively safe under normal conditions, it is potentially hazardous, and contact with skin and eyes should be avoided.[1] The compound is classified as harmful and can cause skin irritation, serious eye irritation, and may be harmful if swallowed.[2]

Quantitative Data Summary

PropertyValueReference
CAS Number64172-98-1[3]
Molecular FormulaC13H16N2O4[3]
Molecular Weight264.28 g/mol [3]
Physical FormSolid
Storage Temperature4°C
Hazard StatementsH302, H315, H319, H335
Signal WordWarning
GHS PictogramGHS07 (Harmful)

Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Eye Protection Chemical safety goggles or glasses with side shields are mandatory. A face shield may be necessary when handling large quantities or if there is a risk of splashing.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any damage before use and practice proper glove removal technique.[4][5][7][8]
Body Protection A lab coat is required. For larger scale operations, consider additional protective clothing to prevent skin exposure.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.[9][10] If dust formation is likely, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[11][12]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Experimental Workflow Diagram

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A 1. Conduct Risk Assessment B 2. Don Appropriate PPE A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Weigh and Dispense Chemical C->D E 5. Perform Experimental Procedure D->E F 6. Close Container Securely E->F G 7. Decontaminate Work Area F->G H 8. Segregate and Label Waste G->H I 9. Dispose of Waste via EHS H->I J 10. Remove PPE Correctly I->J K 11. Wash Hands Thoroughly J->K

Caption: A flowchart illustrating the key steps for the safe handling of this compound from preparation to post-handling procedures.

Detailed Methodologies

  • Preparation:

    • Before starting any work, review the Safety Data Sheet (SDS) and understand the specific hazards.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably a chemical fume hood, by ensuring it is clean and uncluttered.

  • Handling:

    • Handle the solid compound carefully to avoid generating dust.[9]

    • Use appropriate tools for weighing and transferring the chemical.

    • Keep the container tightly closed when not in use.

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Emergency Procedures:

    • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[7][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Management Workflow

G Waste Disposal Workflow A Start: Contaminated Material B Segregate Waste: - Solid Waste - Liquid Waste - Contaminated PPE A->B C Label Waste Container: - Chemical Name - Hazard Symbols - Accumulation Start Date B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Pickup by Environmental Health & Safety (EHS) D->E F End: Proper Disposal E->F

Caption: A logical diagram outlining the procedural steps for the safe disposal of waste generated from handling this compound.

Disposal Procedures:

  • Waste Segregation:

    • Collect all waste containing this compound in a designated, properly labeled waste container.

    • Do not mix with incompatible waste streams.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

  • Storage and Disposal:

    • Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

    • Empty containers should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous waste. Dry the empty container in a fume hood before disposal.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.